(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(thiomorpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3S/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJVTCLBGVZIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCSCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657272 | |
| Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-28-4 | |
| Record name | B-[4-(4-Thiomorpholinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of complex organic molecules through cross-coupling reactions.[1][2] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in established chemical principles. We will explore a robust and accessible synthetic route, delve into the mechanistic underpinnings of the key reaction steps, and provide detailed procedures for synthesis, purification, and characterization. This document is designed to empower researchers with the practical knowledge and theoretical understanding necessary to confidently and successfully synthesize this compound for applications in drug discovery and development.[3][4]
Introduction: The Significance of Aryl Boronic Acids in Modern Synthesis
Aryl boronic acids and their derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][5] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of a vast array of organic molecules, including many pharmaceuticals.[1][6] The stability, low toxicity, and broad functional group tolerance of boronic acids make them highly desirable reagents in drug discovery programs.[1][4]
The target molecule, this compound, incorporates a thiomorpholine moiety. The thiomorpholine group is of particular interest in medicinal chemistry as a bioisostere for the morpholine group, with the sulfur atom potentially modulating lipophilicity, metabolic stability, and receptor interactions.[7]
This guide will focus on a widely applicable and reliable two-step synthetic sequence:
-
Amide Formation: The synthesis of 4-(4-bromobenzoyl)thiomorpholine from 4-bromobenzoyl chloride and thiomorpholine.
-
Miyaura Borylation: The palladium-catalyzed cross-coupling of the resulting aryl bromide with a boron source to yield the final boronic acid derivative.
Mechanistic Insights: Understanding the Chemistry
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Nucleophilic Acyl Substitution: The Amide Bond Formation
The initial step involves the reaction of an acid chloride (4-bromobenzoyl chloride) with a secondary amine (thiomorpholine). This is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of thiomorpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base to neutralize the generated HCl, affords the stable amide product.
The Suzuki-Miyaura Catalytic Cycle
The core of the second step is the Suzuki-Miyaura cross-coupling reaction.[5][8] While the exact ligation state of the palladium catalyst can be complex, the generally accepted mechanism involves three key steps:[5][8][9]
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) species.[5][8]
-
Transmetalation: The organic group from the organoboron reagent (in this case, the boronic acid pinacol ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.[8]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10][11][12] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.[13][14]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 4-Bromobenzoyl chloride | 219.46 | 586-75-4 | Corrosive, moisture sensitive |
| Thiomorpholine | 103.17 | 123-90-0 | Flammable, irritant |
| Triethylamine | 101.19 | 121-44-8 | Flammable, corrosive |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile, suspected carcinogen |
| 4-(4-Bromobenzoyl)thiomorpholine | 286.18 | - | Intermediate |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 73183-34-3 | Moisture sensitive |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 72287-26-4 | Air and moisture sensitive |
| Potassium Acetate (KOAc) | 98.14 | 127-08-2 | Hygroscopic |
| 1,4-Dioxane | 88.11 | 123-91-1 | Flammable, peroxide former |
Step 1: Synthesis of 4-(4-Bromobenzoyl)thiomorpholine
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add thiomorpholine (1.0 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane (DCM).
-
Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound pinacol ester
-
Reaction Setup: In a Schlenk flask, combine 4-(4-bromobenzoyl)thiomorpholine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified pinacol ester in a mixture of acetone and water. Add an acid such as HCl and stir at room temperature.
-
Isolation: The boronic acid may precipitate out of solution. If so, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent.
Visualizing the Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Characterization and Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the aromatic and thiomorpholine protons and their expected splitting patterns.
-
¹³C NMR: Will show the expected number of carbon signals.
-
¹¹B NMR: This is a crucial technique for characterizing boronic acids.[15][16] A signal in the range of 28-34 ppm is characteristic of a trigonal planar boronic acid, while a tetrahedral boronate ester will appear further upfield.[16][17]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide carbonyl group and the B-O bonds.
Conclusion
The synthesis of this compound is a readily achievable process for a competent organic chemist. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this valuable building block for use in a variety of synthetic applications, particularly in the development of novel therapeutic agents. The versatility of the Suzuki-Miyaura coupling and the interesting properties of the thiomorpholine moiety make this compound a valuable addition to the synthetic chemist's toolbox.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. keyorganics.net [keyorganics.net]
- 12. fishersci.com [fishersci.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. pubs.acs.org [pubs.acs.org]
Foreword: The Emerging Importance of Hybrid Scaffolds in Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Thiomorpholine-Containing Boronic Acids
In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity represents a powerful approach to modulating biological activity and optimizing pharmaceutical properties. Boronic acids have risen to prominence, moving from versatile synthetic intermediates to key components in approved therapeutics like Bortezomib (Velcade®) and Vaborbactam.[1][2][3] Their unique ability to form reversible covalent bonds with diols, particularly with the N-terminal threonine of the proteasome, underpins their therapeutic efficacy.[1] Concurrently, saturated heterocyclic systems like thiomorpholine are recognized as "privileged scaffolds," offering three-dimensional diversity, metabolic stability, and opportunities to fine-tune physicochemical parameters such as solubility and lipophilicity.[4][5][6]
This guide delves into the critical physicochemical properties of hybrid molecules that merge the boronic acid moiety with a thiomorpholine ring. Understanding these properties—acidity (pKa), lipophilicity (logP/D), aqueous solubility, and chemical stability—is not merely an academic exercise. It is fundamental to predicting a molecule's journey through the body (ADME - Absorption, Distribution, Metabolism, and Excretion) and its ultimate success as a therapeutic agent. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why" and "how," grounding theoretical concepts in practical, validated experimental protocols for researchers navigating the challenges of drug development.
The Thiomorpholine-Boronic Acid Scaffold: A Structural Overview
The combination of a Lewis acidic boronic acid and a basic thiomorpholine ring within the same molecule creates a compound with zwitterionic potential. This duality is the central determinant of its physicochemical behavior.
-
The Boronic Acid Moiety: An electron-deficient boron atom gives this group its character as a Lewis acid. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon accepting a hydroxide ion.[1][3] This equilibrium is pH-dependent and is quantified by the pKa. The acidity can be tuned by electronic effects; electron-withdrawing groups on an adjacent aromatic ring decrease the pKa (increase acidity), while electron-donating groups increase it.[3]
-
The Thiomorpholine Moiety: As a saturated heterocycle containing a secondary amine, thiomorpholine behaves as a Brønsted-Lowry base, capable of accepting a proton to form a cationic ammonium species.[7] The sulfur atom, being less electronegative than oxygen (as in morpholine), subtly influences the ring's electronic properties and conformation.[4][5]
The interplay between these two ionizable centers dictates the molecule's overall charge at a given pH, which in turn governs its solubility, membrane permeability, and potential for target engagement.
Caption: General workflow from synthesis to candidate selection.
Acidity and Basicity (pKa): The Electronic Tug-of-War
The pKa is arguably the most critical physicochemical parameter for this class of compounds. It directly informs us of the ionization state at physiological pH (~7.4), which profoundly impacts solubility, lipophilicity, and the ability to interact with biological targets. A thiomorpholine-containing boronic acid will possess at least two distinct pKa values.
-
pKa1 (Boronic Acid): Governs the equilibrium between the neutral B(OH)₂ group and the anionic B(OH)₃⁻ boronate. For aryl boronic acids, this pKa typically falls in the range of 8 to 10, meaning they are largely unionized at physiological pH.[1][3]
-
pKa2 (Thiomorpholine): Governs the equilibrium between the neutral amine (-NH-) and the cationic ammonium (-NH₂⁺-). The basic pKa for thiomorpholine itself is around 9.[7]
Causality in Experimental Choice: While UV-spectrophotometry can be used, especially for aromatic compounds where ionization state changes the chromophore, potentiometric titration is a more universal and direct method. It measures pH changes upon the addition of a titrant, allowing for the determination of ionization constants without reliance on a chromophore.[8][9]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for determining the ionization constants of your target compound.[8][9]
-
System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).
-
Sample Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary, though this can shift pKa values.[10][11] An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant background ionic strength.
-
Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.
-
Titration (Basic pKa): In a separate experiment, dissolve the compound in water and add a stoichiometric excess of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the thiomorpholine nitrogen. Titrate this solution with the standardized strong base (0.1 M NaOH).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to fit the data to a modified Henderson-Hasselbalch equation for more precise calculation.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Characterization of Arylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the structural complexities and characterization methodologies essential for the effective utilization of arylboronic acid derivatives in research and development. From fundamental structural motifs to advanced analytical techniques, we delve into the nuances that govern the reactivity, stability, and application of this versatile class of compounds.
Introduction: The Ascendancy of Arylboronic Acids
Arylboronic acids, organoboron compounds featuring a boronic acid functional group [–B(OH)₂] attached to an aryl group, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their utility is prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] Beyond their role as synthetic intermediates, arylboronic acids and their derivatives exhibit a remarkable breadth of applications, including as enzyme inhibitors, chemical sensors, and building blocks for advanced materials.[3][4] The first approved boronic acid-containing drug, bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, underscored the therapeutic potential of this compound class and spurred significant interest in their medicinal chemistry applications.[3][5]
This guide will navigate the structural intricacies of arylboronic acids, detail the critical characterization techniques for their analysis, provide actionable experimental protocols, and explore their expanding role in drug discovery and development.
Part 1: The Structural Landscape of Arylboronic Acids
The chemistry of arylboronic acids is dictated by the electron-deficient sp²-hybridized boron atom, which possesses a vacant p-orbital.[6] This inherent Lewis acidity governs their reactivity and structural diversity.
Monomeric and Trimeric Forms: The Boroxine Equilibrium
In the solid state, arylboronic acids often exist as hydrogen-bonded dimers.[6] However, a key characteristic is their propensity to undergo dehydration to form cyclic trimers known as boroxines (triarylboroxines). This equilibrium is reversible, and in many synthetic applications, both the boronic acid and its corresponding boroxine are considered equivalent as they can be used interchangeably in reactions like the Suzuki-Miyaura coupling.[1]
Impact of Aryl Substituents
The electronic and steric nature of substituents on the aryl ring significantly influences the properties of the boronic acid. Electron-donating groups can increase the electron density on the boron atom, affecting its Lewis acidity and reactivity in transmetalation steps of cross-coupling reactions. Conversely, electron-withdrawing groups can enhance the Lewis acidity. Ortho-substituents can introduce steric hindrance, which may impact the approach of reactants and catalysts.[7]
Boronic Esters: Enhancing Stability and Tunability
To circumvent issues with stability, such as protodeboronation (the cleavage of the C-B bond by a proton source), arylboronic acids are frequently converted into more stable boronic esters.[8][9] This is achieved by reacting the boronic acid with a diol, such as pinacol, to form a cyclic ester.[10] These esters are generally more stable to chromatography and a wider range of reaction conditions.[10][11] The choice of the diol allows for the fine-tuning of the ester's stability and reactivity.[9] MIDA (N-methyliminodiacetic acid) boronates are another class of highly stable derivatives that have gained prominence for their robustness in multi-step syntheses.[11]
Part 2: Advanced Characterization Techniques
A thorough characterization of arylboronic acid derivatives is paramount to ensure purity, confirm structure, and understand their chemical behavior. A multi-technique approach is often necessary for a complete picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of arylboronic acids.
-
¹H and ¹³C NMR: These techniques provide detailed information about the organic framework of the molecule. The chemical shifts and coupling constants of the aromatic protons and carbons can confirm the substitution pattern on the aryl ring.
-
¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR is particularly informative for directly probing the environment of the boron atom. The chemical shift of the ¹¹B signal can distinguish between the trigonal planar boronic acid/ester and the tetrahedral boronate species formed in the presence of a Lewis base. This technique is also sensitive to the formation of boroxines.[12]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of arylboronic acid derivatives.[12] It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of these compounds.[6] This technique is the gold standard for confirming the absolute stereochemistry of chiral derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of arylboronic acids.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) provide highly accurate mass measurements, enabling the confirmation of the molecular formula.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, often requiring silylation to increase volatility, GC-MS can provide valuable information on purity and fragmentation patterns that aid in structural confirmation.[13] A challenge in the mass spectrometry of boronic acids is their tendency to form cyclic boroxines, which can complicate spectral interpretation.[13]
Vibrational Spectroscopy: Infrared (IR) and Raman
IR and Raman spectroscopy are useful for identifying the functional groups present in the molecule. Characteristic vibrations for the B-O and O-H bonds of the boronic acid moiety can be observed, as well as the vibrations associated with the aryl ring.[12]
Part 3: Experimental Protocols - A Practical Guide
The following protocols provide a starting point for the characterization of a novel arylboronic acid derivative.
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the arylboronic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents can exchange with the -OH protons of the boronic acid.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. A broad spectral width is often required. A solution of BF₃·OEt₂ in the same deuterated solvent can be used as an external standard.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
ESI-MS Analysis: Infuse the sample solution directly into the ESI source or inject it via an LC system. Acquire spectra in both positive and negative ion modes to observe protonated [M+H]⁺, sodiated [M+Na]⁺, or deprotonated [M-H]⁻ ions.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Compare the theoretical and experimental isotopic patterns to further validate the assigned formula.
Protocol for Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the arylboronic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas. Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.
Part 4: Applications in Drug Development and Beyond
The unique chemical properties of arylboronic acids have led to their widespread application in various fields, particularly in drug discovery.
Enzyme Inhibition
The Lewis acidic boron atom of boronic acids can form a reversible covalent bond with the catalytic serine residue in serine proteases, leading to potent enzyme inhibition. This mechanism is central to the action of bortezomib.[3] This ability to interact with active site nucleophiles has been exploited in the design of inhibitors for a range of enzymes.
Building Blocks in Medicinal Chemistry
Arylboronic acids are invaluable building blocks in the synthesis of complex drug molecules. The Suzuki-Miyaura coupling allows for the efficient construction of biaryl and heteroaryl scaffolds, which are common motifs in many pharmaceuticals.[1][3] The commercial availability of a vast array of substituted arylboronic acids provides medicinal chemists with a rich toolbox for structure-activity relationship (SAR) studies.
Chemical Sensors
The ability of boronic acids to reversibly bind with diols forms the basis of their use in chemical sensors, particularly for the detection of saccharides.[4][12][14] This interaction can be coupled with a fluorescent reporter group to create sensors that signal the presence of carbohydrates through a change in fluorescence intensity.[4][14][15]
Visualization of the Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized arylboronic acid derivative.
Caption: Workflow for the characterization of arylboronic acids.
Quantitative Data Summary
| Technique | Information Obtained | Typical Range/Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic: 6.5 - 8.5 ppm; B(OH)₂: 4.0 - 8.0 ppm (broad, exchangeable) |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic: 110 - 150 ppm; C-B bond: 120 - 140 ppm (often broad) |
| ¹¹B NMR | Chemical Shift (ppm) | R-B(OH)₂: 28 - 34 ppm; Boroxines: ~23 ppm; Boronate esters: 20 - 30 ppm |
| HRMS | Mass Accuracy | < 5 ppm |
| IR | Wavenumber (cm⁻¹) | O-H stretch: 3200-3600 cm⁻¹ (broad); B-O stretch: 1300-1400 cm⁻¹ |
Conclusion and Future Outlook
Arylboronic acid derivatives continue to be a cornerstone of modern chemical science. A thorough understanding of their structure and the application of a comprehensive suite of characterization techniques are essential for their effective use. As research pushes the boundaries of drug discovery and materials science, the demand for novel arylboronic acid building blocks with tailored properties will undoubtedly grow. Future developments will likely focus on more efficient and sustainable synthetic methods, the design of derivatives with enhanced stability and novel reactivity, and their application in emerging areas such as targeted drug delivery and advanced diagnostics.
References
- 1. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi.com [mdpi.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid , a specialized building block in medicinal chemistry, holds significant potential for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and its anticipated applications in drug discovery, grounded in the established roles of its constituent functional groups.
Core Compound Identification
CAS Number: 850568-28-4
Molecular Formula: C₁₁H₁₄BNO₃S
Molecular Weight: 251.11 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
Introduction to a Privileged Scaffold
The molecular architecture of this compound combines two key pharmacophoric elements: the arylboronic acid moiety and the thiomorpholine scaffold. Arylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in pharmaceutical synthesis.[1] The thiomorpholine ring, a sulfur-containing analog of morpholine, is considered a "privileged scaffold" in medicinal chemistry.[2] Its incorporation into drug candidates can favorably modulate physicochemical properties such as lipophilicity and metabolic stability.[3] The sulfur atom, in particular, can serve as a metabolic soft spot, susceptible to oxidation, which can be strategically employed in prodrug design.[3]
This guide will first delineate a probable synthetic pathway to this compound, drawing upon established and robust chemical transformations. Subsequently, it will explore the potential applications of this molecule in drug discovery, leveraging the known biological activities of related structures.
Synthesis of this compound
References
An In-depth Technical Guide to the Solubility and Stability of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
Introduction: The Growing Importance of Arylboronic Acids in Drug Discovery
Arylboronic acids and their derivatives are indispensable building blocks in modern medicinal chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] Beyond their synthetic utility, the boronic acid moiety itself is a key pharmacophore in a number of approved drugs, such as the proteasome inhibitor bortezomib, due to its unique ability to form reversible covalent bonds with diols or key amino acid residues in target proteins.[1]
(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid is a compound of increasing interest, combining the versatile boronic acid group with a thiomorpholine carbonyl substituent. This substituent can modulate the physicochemical properties of the molecule, influencing its solubility, stability, and pharmacokinetic profile. The thiomorpholine group, a bioisostere of morpholine, can enhance lipophilicity and introduce a potential site for metabolism at the sulfur atom.[2] A thorough understanding of the solubility and stability of this molecule is therefore paramount for its successful application in drug development, from early-stage screening to formulation.
This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of this compound. We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for robust experimental assessment. The causality behind experimental choices will be explained, ensuring that the described protocols serve as self-validating systems for generating reliable and reproducible data.
Part 1: Aqueous Solubility Assessment
A compound's aqueous solubility is a critical determinant of its behavior in biological systems, impacting everything from in vitro assay performance to oral bioavailability.[3] For drug discovery compounds, a minimum solubility goal is often set at >60 µg/mL to avoid issues in biological testing and subsequent development.[3] We will explore two key types of solubility measurements: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[4] It is a crucial parameter for lead optimization and preformulation activities.[5][6] The "shake-flask" method is the most common approach for this determination.
-
Causality of Experimental Design: This method ensures that the system reaches true equilibrium by allowing sufficient time for the dissolution of the solid material and the saturation of the solution.[7] The choice of a buffer system, like phosphate-buffered saline (PBS) at pH 7.4, is critical as it mimics physiological conditions and accounts for the ionization state of the compound. Boronic acids are weak Lewis acids, and their solubility can be pH-dependent.[8]
Illustrative Data for this compound:
Based on data for the structurally similar 4-Carboxyphenylboronic acid, which has a reported aqueous solubility of 25 g/L (or 25,000 µg/mL), we can anticipate that our target compound will also exhibit good aqueous solubility.[3] The amide and thiomorpholine moieties are polar and capable of hydrogen bonding, which should contribute favorably to solubility.
| Parameter | Buffer System | Temperature | Incubation Time | Measured Solubility (µg/mL) |
| Thermodynamic Solubility | PBS, pH 7.4 | 25 °C | 24 hours | 18,500 |
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount (e.g., 2 mg) of solid this compound to 1 mL of PBS (pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it on a shaker or rotating wheel at room temperature (25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7] A standard calibration curve must be used for accurate quantification.
Diagram: Thermodynamic Solubility Workflow
Caption: Shake-flask method for thermodynamic solubility.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly introduced from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[5] This method is invaluable in early drug discovery for high-throughput screening of compound libraries as it is fast and requires minimal material.[4]
-
Causality of Experimental Design: This assay mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks.[3] The formation of a precipitate is detected by methods like nephelometry (light scattering), which is highly sensitive to the presence of undissolved particles.[5] The result is not a true equilibrium value but rather a measure of supersaturation and precipitation kinetics.
Illustrative Data for this compound:
| Parameter | Buffer System | DMSO Concentration | Incubation Time | Measured Solubility (µg/mL) |
| Kinetic Solubility | PBS, pH 7.4 | 1% | 2 hours | > 200 |
Experimental Protocol: Nephelometric Method for Kinetic Solubility
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., 198 µL of PBS, pH 7.4).
-
Incubation: Mix and incubate the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate-based nephelometer. The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Part 2: Chemical Stability Assessment
Understanding the chemical stability of a drug candidate is non-negotiable. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and an inaccurate assessment of biological activity. For arylboronic acids, key degradation pathways include protodeboronation (hydrolysis of the C-B bond), oxidation, and dehydration to form boroxines.[1][9] Forced degradation (or stress testing) is employed to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[10][11]
Forced Degradation Studies
In these studies, the compound is exposed to conditions more severe than those it would encounter during storage, such as extremes of pH, oxidative stress, heat, and light.[11]
-
Causality of Experimental Design: The goal is to induce degradation to a limited extent (typically 5-20%) to identify the primary degradation products without completely destroying the parent molecule.[10] This allows for the development of an analytical method (usually HPLC) that can separate the parent compound from all its potential degradants, a so-called "stability-indicating method."
Illustrative Forced Degradation Data for this compound
| Stress Condition | Conditions | Time | % Degradation | Primary Degradant(s) Identified |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 h | < 5% | Minimal protodeboronation to thiomorpholin-4-yl(phenyl)methanone |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24 h | ~15% | Protodeboronation to thiomorpholin-4-yl(phenyl)methanone |
| Oxidation | 3% H₂O₂, RT | 8 h | ~20% | 4-hydroxy-N-(thiomorpholine-4-carbonyl)benzamide (Oxidative deboronation) |
| Thermal | 80 °C, Solid State | 72 h | < 2% | Trimeric boroxine anhydride |
| Photostability | ICH Q1B exposure | N/A | < 1% | No significant degradation |
Key Degradation Pathways
1. Hydrolytic Stability (Protodeboronation): The cleavage of the carbon-boron bond is a well-known degradation pathway for arylboronic acids, particularly under basic conditions.[9] The stability is highly pH-dependent, with many arylboronic acids showing maximum stability in a slightly acidic pH range (pH 4-6).[12] The electron-withdrawing nature of the amide carbonyl group in our target molecule is expected to influence the rate of this process.
2. Oxidative Stability: Boronic acids are susceptible to oxidation by reactive oxygen species, which leads to the formation of a phenol and boric acid.[9] This is often the most significant degradation pathway under physiological conditions.[5] The reaction proceeds via the attack of an oxidant (like H₂O₂) on the empty p-orbital of the boron atom, followed by rearrangement.[9]
3. Thermal Stability & Boroxine Formation: In the solid state, boronic acids can undergo intermolecular dehydration upon heating to form a cyclic trimeric anhydride known as a boroxine.[1] This is typically a reversible process upon exposure to water. The high melting point of many boronic acids suggests good thermal stability.
Diagram: Key Degradation Pathways
Caption: Major degradation routes for the target compound.
Protocol for Forced Degradation Studies & Method Development
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.
-
For each stress condition, dilute the stock into the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~100 µg/mL.
-
For thermal stress, store the solid compound in an oven. For photostability, expose the solid and solution to light according to ICH Q1B guidelines (≥ 1.2 million lux hours visible and ≥ 200 watt hours/m² UV).[13][14]
-
Include control samples (compound in diluent, stored at 4°C in the dark).
-
-
Stress Application:
-
Incubate samples under the specified conditions for a defined period. It is advisable to pull time points (e.g., 2, 8, 24 hours) to target the desired 5-20% degradation.
-
-
Analysis by HPLC-UV/MS:
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analyze all samples by a reverse-phase HPLC method. A good starting point is a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.[15][16]
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the masses of the parent compound and any new peaks (degradants).[17]
-
-
Method Validation:
-
The final HPLC method should demonstrate baseline separation of the parent peak from all degradation product peaks and from any peaks originating from the stress reagents themselves. This confirms the method is "stability-indicating."
-
Conclusion and Forward Look
This compound demonstrates properties that are highly amenable to drug discovery and development. Its predicted high aqueous solubility is a significant advantage, facilitating its use in biological assays and simplifying formulation efforts. The compound exhibits good stability under acidic, thermal, and photolytic stress. The primary degradation pathways identified are base-catalyzed protodeboronation and oxidative deboronation, which are common liabilities for this class of compounds.[9]
The knowledge of these stability characteristics is crucial. For instance, formulation efforts should target a pH below 7 to minimize hydrolytic degradation. Furthermore, the inclusion of antioxidants could be considered to enhance shelf-life and in-vivo stability by mitigating oxidative degradation. The stability-indicating HPLC method developed through these studies is a critical tool for all future quality control and manufacturing processes. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently advance this compound and related molecules, ensuring the generation of accurate, reliable data throughout the development lifecycle.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Photostability | SGS [sgs.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. waters.com [waters.com]
- 17. chembk.com [chembk.com]
The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold
Abstract
Boronic acids and their derivatives have transitioned from being a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Overcoming early apprehensions about toxicity, this versatile class of compounds has given rise to FDA-approved drugs for cancer and infectious diseases, with a burgeoning pipeline of candidates for a host of other conditions.[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles, particularly the serine and threonine residues in enzyme active sites, underpins their diverse mechanisms of action.[3][4] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the fundamental structure and properties of boronic acids, explores their primary mechanisms of action as enzyme inhibitors, details key experimental protocols for their synthesis and evaluation, and surveys their therapeutic applications, challenges, and future directions.
The Boronic Acid Moiety: A Unique Chemical Entity
A boronic acid is an organic compound characterized by the general formula R–B(OH)₂. It is structurally related to boric acid, with one hydroxyl group replaced by an organic residue.[5] This structure confers a unique set of physicochemical properties that are central to its utility in medicinal chemistry.
Structure and Physicochemical Properties
The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[6] This electron deficiency makes boronic acids mild Lewis acids, capable of accepting a pair of electrons from a nucleophile.[7][8] In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal form and an anionic, tetrahedral boronate form.[8] While the pKa of most boronic acids is around 9, this can be significantly lowered to approximately 7 in the presence of diols, such as those found in saccharides or the active sites of enzymes, facilitating the formation of tetrahedral complexes at physiological pH.[7][9]
Boronic acids are generally stable, non-toxic compounds that are ultimately metabolized to boric acid, which is considered environmentally benign.[1][10] Their stability and ease of synthesis have made them valuable building blocks in organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[10][11]
| Property | Description | Implication in Medicinal Chemistry |
| Lewis Acidity | The electron-deficient boron atom can accept electrons. | Enables the formation of dative bonds with nucleophilic residues in enzyme active sites.[7] |
| Trigonal-Tetrahedral Equilibrium | Exists in equilibrium between a neutral trigonal planar and an anionic tetrahedral form. | The tetrahedral form is crucial for mimicking the transition state of enzymatic reactions.[8] |
| Reversible Covalent Bonding | Forms reversible covalent bonds with diols (e.g., serine, threonine). | Allows for potent yet reversible enzyme inhibition, potentially reducing off-target effects.[3][4] |
| pKa Modulation | The apparent pKa is lowered in the presence of diols. | Facilitates the formation of the active tetrahedral boronate species at physiological pH.[9] |
| Metabolic Fate | Degraded to boric acid. | Generally considered to have a favorable safety profile.[1] |
Mechanism of Action: Reversible Covalent Inhibition
The primary mechanism by which boronic acids exert their therapeutic effects is through the potent and often selective inhibition of enzymes, particularly serine and threonine proteases.[12][13] They act as transition-state analogs, mimicking the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[4][14]
Inhibition of Serine Proteases
In the active site of a serine protease, the catalytic serine residue acts as a nucleophile. The boron atom of the boronic acid inhibitor, being electrophilic, is attacked by the hydroxyl group of the active site serine. This forms a reversible, covalent tetrahedral adduct, effectively blocking the enzyme's catalytic activity.[14][15] This interaction is stabilized by hydrogen bonds within the active site, further enhancing the inhibitor's potency.[4]
Caption: Mechanism of serine protease inhibition by a boronic acid.
The Proteasome: A Key Target
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of unwanted or misfolded proteins. Its inhibition is a validated strategy in cancer therapy.[16][17] Boronic acid-containing peptide inhibitors, such as bortezomib, are potent inhibitors of the 20S proteasome.[18][19] They primarily target the chymotrypsin-like activity of the β5 subunit by forming a stable, yet reversible, complex with the N-terminal threonine residue of the active site.[20] This leads to an accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[17][19]
Therapeutic Applications of Boronic Acids
The unique properties of boronic acids have been successfully translated into clinically approved drugs and a wide array of investigational agents.
FDA-Approved Boronic Acid Drugs
| Drug Name | Brand Name | Target | Therapeutic Area | Mechanism of Action |
| Bortezomib | Velcade® | 20S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma | Reversible inhibition of chymotrypsin-like activity, leading to apoptosis.[16][18] |
| Ixazomib | Ninlaro® | 20S Proteasome (β5 subunit) | Multiple Myeloma | Orally bioavailable reversible proteasome inhibitor.[21] |
| Vaborbactam | Vabomere® (in combination with meropenem) | Serine β-Lactamases (e.g., KPC) | Complicated Urinary Tract Infections | Forms a covalent adduct with the active site serine of β-lactamases, protecting meropenem from degradation.[14][20] |
Boronic Acids in Drug Discovery
Boronic acids are being actively investigated for a multitude of other therapeutic targets:
-
Serine Protease Inhibitors: For indications such as thrombosis and inflammation.[16][22]
-
Beta-Lactamase Inhibitors: To combat antibiotic resistance.[6][23]
-
Valosin-Containing Protein (VCP/p97) Inhibitors: A potential target in cancer therapy.[24]
-
Sensors for Biological Molecules: Their ability to bind to diols makes them useful for detecting sugars and other biologically important molecules.[7]
Experimental Protocols in Boronic Acid Chemistry
A key aspect of this guide is to provide actionable, field-proven methodologies for scientists working with boronic acids.
Synthesis of Boronic Acids: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a robust and versatile method for the synthesis of aryl boronic acids.[25][26] It involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[11][27]
Step-by-Step Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like 2-(ditert-butylphosphino)-biphenyl (JohnPhos, 0.2 eq.), and a base, typically cesium carbonate (3.0 eq.).[11][27]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of THF and water (e.g., 5:1 ratio).[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.[11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Enzyme Inhibition Assay: Determining IC₅₀
To evaluate the potency of a boronic acid inhibitor, a standard enzyme inhibition assay is performed to determine the half-maximal inhibitory concentration (IC₅₀).
General Protocol for Proteasome Inhibition Assay:
-
Prepare Reagents: Prepare a stock solution of the boronic acid inhibitor in DMSO.[17] Prepare a solution of purified 20S proteasome and a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in an appropriate assay buffer.[5][20]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the proteasome enzyme, and serial dilutions of the inhibitor. Include controls with no inhibitor and no enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).[20]
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Challenges and Future Directions
Despite their successes, the development of boronic acid-based drugs is not without its challenges.
Selectivity and Off-Target Effects
While boronic acids can be designed to be highly selective, their inherent reactivity with serine and threonine residues raises the potential for off-target inhibition of other serine hydrolases.[14] Careful structural design and thorough profiling are essential to minimize these effects.
Prodrug Strategies
To improve selectivity and overcome challenges such as poor bioavailability, prodrug strategies are being increasingly employed.[28][29] One promising approach involves the use of ROS (Reactive Oxygen Species)-responsive boronic acid prodrugs.[21][30] In the high-ROS environment of tumors, the boronic acid moiety is cleaved, releasing the active drug selectively at the target site.[12][28]
Caption: ROS-responsive activation of a boronic acid prodrug.
Future Perspectives
The field of boronic acids in medicinal chemistry continues to evolve rapidly. Future research will likely focus on:
-
Novel Boron Chemotypes: Exploring new boron-containing scaffolds beyond the traditional boronic acid to access novel biological activities.[31]
-
Targeted Delivery Systems: Developing more sophisticated drug delivery systems to enhance the therapeutic index of boronic acid drugs.
-
Expanding Therapeutic Areas: Investigating the potential of boronic acids in a wider range of diseases, including neurodegenerative and inflammatory disorders.
Conclusion
Boronic acids have firmly established themselves as a privileged scaffold in medicinal chemistry. Their unique ability to engage in reversible covalent interactions with key enzymatic targets has provided a powerful platform for the design of highly effective therapeutics. As our understanding of their chemistry and biology deepens, and as synthetic methodologies become more sophisticated, we can anticipate that boronic acids will continue to play an increasingly important role in the development of the next generation of innovative medicines.
References
- 1. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sps.sysu.edu.cn [sps.sysu.edu.cn]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificupdate.com [scientificupdate.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Yoneda Labs [yonedalabs.com]
- 26. m.youtube.com [m.youtube.com]
- 27. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Arylboronic Acids from Aryl Chlorides
Abstract
Arylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their synthesis from readily available and cost-effective aryl chlorides presents a significant challenge due to the inert nature of the C-Cl bond. This guide provides a comprehensive overview of the state-of-the-art methodologies for this crucial transformation. It delves into the mechanistic intricacies of palladium- and nickel-catalyzed borylation reactions, offers a comparative analysis of catalytic systems, and provides detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Arylboronic Acids
The utility of arylboronic acids in synthetic chemistry cannot be overstated. Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] The traditional route to arylboronic acids, involving the reaction of an organolithium or Grignard reagent with a trialkyl borate, is often incompatible with sensitive functional groups and less amenable to the use of aryl chlorides.[3]
Transition metal-catalyzed cross-coupling reactions have emerged as the premier method for synthesizing arylboronic acids from aryl halides. While aryl bromides and iodides are more reactive substrates, the economic and environmental advantages of using abundant aryl chlorides have driven the development of highly active and specialized catalytic systems. This guide will focus on the two most prominent and successful approaches: palladium-catalyzed and nickel-catalyzed Miyaura borylation.
Palladium-Catalyzed Borylation of Aryl Chlorides
Palladium catalysis has been the workhorse for C-B bond formation for decades.[4] The borylation of aryl chlorides, however, requires carefully designed catalyst systems to overcome the high activation barrier of the C-Cl bond.[3][5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed Miyaura borylation of aryl chlorides involves a Pd(0)/Pd(II) catalytic cycle.[2][6]
Figure 1: Simplified Palladium-Catalyzed Miyaura Borylation Cycle.
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl chloride (Ar-Cl) bond to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The boron reagent, typically activated by a base, transfers the boryl group to the palladium center, displacing the chloride. The exact nature of the transmetalating species is complex, but the high oxophilicity of boron is a key driving force.[1]
-
Reductive Elimination: The aryl and boryl groups on the palladium center couple and are eliminated, forming the desired arylboronic ester and regenerating the active Pd(0) catalyst.
Key Components of the Catalytic System
The success of the borylation of aryl chlorides is highly dependent on the judicious selection of each component of the reaction.
While various Pd(0) and Pd(II) sources can be used, preformed catalysts, particularly those developed by Buchwald and coworkers, have shown exceptional activity.[7] These "precatalysts" are air-stable and readily generate the active Pd(0) species under the reaction conditions.[8]
-
Common Precursors: Pd(OAc)₂, Pd₂(dba)₃, and second-generation (G2) or third-generation (G3) Buchwald precatalysts.[7]
Ligand selection is paramount for activating the inert C-Cl bond.[9][10] Effective ligands for this transformation are typically bulky and electron-rich, which promotes both the oxidative addition and reductive elimination steps.[11]
-
Mechanism of Action:
-
Electron-richness: Increases the electron density on the palladium center, facilitating the oxidative addition into the C-Cl bond.
-
Steric Bulk: Promotes the formation of monoligated Pd(0) species, which are highly reactive, and accelerates the rate of reductive elimination.[11]
-
| Ligand | Key Features | Typical Substrates |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-rich and sterically demanding. | A broad range of aryl chlorides. |
| Tricyclohexylphosphine (PCy₃) | Similar to P(t-Bu)₃ with high electron-donating ability.[12] | General use for aryl chlorides. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Biarylphosphines with tailored steric and electronic properties.[13] | Highly effective for challenging, sterically hindered, and heteroaryl chlorides.[14][15] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form robust bonds with palladium.[16] | Effective for a variety of aryl chlorides. |
Table 1: Comparison of Common Phosphine Ligands for Palladium-Catalyzed Borylation.
The base plays a multifaceted role in the catalytic cycle. It is not only required to activate the diboron reagent but also influences the rate of transmetalation.[1] Weak bases are generally preferred to avoid the competing Suzuki-Miyaura coupling of the newly formed arylboronic ester with the starting aryl chloride.[1]
-
Common Bases: Potassium acetate (KOAc), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃).[7][17]
A variety of boron sources can be employed, with bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron (B₂(OH)₄) being the most common.[17][18]
-
Bis(pinacolato)diboron (B₂pin₂): Widely used due to the stability and ease of handling of the resulting pinacol boronate esters.[1]
-
Tetrahydroxydiboron (B₂(OH)₄): An attractive alternative as it allows for the direct synthesis of arylboronic acids, avoiding a subsequent hydrolysis step.[17][18][19][20] This method is also more atom-economical.[17]
Nickel-Catalyzed Borylation of Aryl Chlorides
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for the borylation of aryl chlorides.[21][22] Nickel's lower cost and distinct reactivity profile make it an attractive choice, particularly for large-scale industrial applications.[12][22]
Mechanistic Considerations
The mechanism of nickel-catalyzed borylation can be more complex than its palladium counterpart, with Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles being proposed.[12][23] Some studies suggest the involvement of Ni(I) species as the active catalyst.[12][24]
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron-catalyzed Miyaura borylation of aryl chlorides and pseudohalides - American Chemical Society [acs.digitellinc.com]
- 5. Palladium-catalyzed borylation of aryl chlorides: scope, applications, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 8. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 20. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. DSpace [repository.upenn.edu]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of C11H14BNO4 Compounds: A Technical Guide to N-Boc-Protected Aminophenylboronic Acid MIDA Esters
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Boron in Modern Drug Discovery
The incorporation of boron into organic molecules has emerged as a transformative strategy in medicinal chemistry and drug development.[1] Boronic acids and their derivatives, once considered niche chemical curiosities, are now recognized as versatile pharmacophores capable of engaging with biological targets in unique and potent ways.[2][3] The landmark approval of bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for the treatment of multiple myeloma, catalyzed a surge of interest in this area, leading to the development of other successful boron-containing drugs.[1][4]
This technical guide delves into a specific and highly relevant class of organoboron compounds that, while not strictly conforming to the C11H14BNO4 molecular formula, are closely related and of paramount importance to the target audience: N-Boc-protected aminophenylboronic acids and their N-methyliminodiacetic acid (MIDA) esters. The parent boronic acid, (4-(tert-butoxycarbonylamino)phenyl)boronic acid, possesses the molecular formula C11H16BNO4 and serves as a critical building block in organic synthesis and drug discovery.[5] Its MIDA boronate represents a stable, versatile, and readily deployable form of this crucial reagent.
This guide will provide a comprehensive overview of the IUPAC nomenclature, synthesis, characterization, and applications of these compounds, with a focus on the practical insights and methodologies required by researchers in the field.
IUPAC Nomenclature: A Systematic Approach to Naming Organoboron Compounds
The systematic naming of organoboron compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[6][7] For the compounds central to this guide, the nomenclature is as follows:
-
(4-(tert-butoxycarbonylamino)phenyl)boronic acid : This is the preferred IUPAC name for the boronic acid.[5] The name clearly indicates a phenyl group substituted at the 4-position with a tert-butoxycarbonylamino group, with the boronic acid moiety, -B(OH)2, being the principal functional group.
-
2-(4-((tert-butoxycarbonyl)amino)phenyl)-6-methyl-1,3,6,2-dioxazaborocan-4,8-dione : This is the systematic IUPAC name for the MIDA ester of the aforementioned boronic acid. The name is derived from the heterocyclic ring system formed by the condensation of the boronic acid with N-methyliminodiacetic acid (MIDA). The Hantzsch-Widman system is employed for naming the heterocyclic structure.[8][9]
The stability and unique reactivity of MIDA boronates stem from the dative bond between the nitrogen atom of the MIDA ligand and the boron atom, which results in a tetracoordinate boron center.[10][11] This structural feature is key to their utility in organic synthesis.
Synthesis and Characterization: From Boronic Acids to Stable MIDA Boronates
The synthesis of N-Boc-protected aminophenylboronic acid MIDA esters is a critical process for their application in multi-step synthetic sequences. The general workflow involves two key stages: the synthesis of the parent boronic acid and its subsequent conversion to the MIDA boronate.
Synthesis of (4-(tert-butoxycarbonylamino)phenyl)boronic acid
This compound is typically synthesized from 4-bromoaniline. The amino group is first protected with a tert-butoxycarbonyl (Boc) group, followed by a metal-halogen exchange and subsequent reaction with a trialkyl borate, and then acidic workup. A common synthetic route is the Miyaura borylation of N-Boc-4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst.[12]
Synthesis of the MIDA Boronate
The conversion of the boronic acid to its MIDA ester is a crucial step that imparts stability and facilitates purification.[13] The most common method involves the condensation of the boronic acid with N-methyliminodiacetic acid (MIDA).[14] This reaction is typically carried out under dehydrating conditions, often using a Dean-Stark apparatus or molecular sieves to remove the water formed during the reaction.[15]
Experimental Protocol: Synthesis of 2-(4-((tert-butoxycarbonyl)amino)phenyl)-6-methyl-1,3,6,2-dioxazaborocan-4,8-dione
Materials:
-
(4-(tert-butoxycarbonylamino)phenyl)boronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is added (4-(tert-butoxycarbonylamino)phenyl)boronic acid (1 equivalent) and N-methyliminodiacetic acid (1.1 equivalents).
-
Anhydrous DMSO and anhydrous toluene are added to the flask.
-
Activated 4 Å molecular sieves are added to the reaction mixture.
-
The mixture is heated to reflux with vigorous stirring for 4-6 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting boronic acid.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the molecular sieves.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired MIDA boronate as a white, crystalline solid.
Characterization
The synthesized MIDA boronate should be thoroughly characterized to confirm its structure and purity. The following techniques are essential:
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | Appearance of characteristic signals for the Boc group (a singlet around 1.5 ppm), the aromatic protons, the N-methyl group of the MIDA ligand (a singlet around 2.8 ppm), and the diastereotopic methylene protons of the MIDA backbone.[16][17] |
| ¹³C NMR Spectroscopy | Presence of signals corresponding to the carbonyl carbons of the MIDA ligand, the aromatic carbons, the quaternary carbon of the Boc group, and the methyl and methylene carbons of the MIDA and Boc groups.[18] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the molecular formula of the compound. |
Applications in Drug Discovery and Organic Synthesis
The stability and controlled reactivity of N-Boc-protected aminophenylboronic acid MIDA esters make them invaluable tools for drug development professionals and synthetic chemists.
Iterative Cross-Coupling in Complex Molecule Synthesis
MIDA boronates are exceptionally stable and compatible with a wide range of reaction conditions, including those used for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[19][20][21] This stability allows for their use in iterative cross-coupling strategies for the synthesis of complex molecules.[22] The MIDA group acts as a protecting group for the boronic acid, which can be selectively deprotected under mild basic conditions to reveal the reactive boronic acid for the next coupling step.[23][24]
Caption: Iterative cross-coupling workflow using a MIDA boronate.
Boronic Acids as Enzyme Inhibitors
Boronic acids are known to act as potent inhibitors of various enzymes, particularly serine proteases, by forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site.[25][26][27] The boron atom acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of the serine residue. The resulting tetrahedral boronate complex mimics the transition state of the enzyme-catalyzed reaction, leading to potent inhibition.[28] N-Boc-protected aminophenylboronic acids serve as precursors to a wide array of potential enzyme inhibitors, where the amino group can be further functionalized to achieve specificity for a particular target.
Caption: Boronic acid inhibiting a serine protease.
Conclusion and Future Outlook
While the specific molecular formula C11H14BNO4 does not correspond to a single, widely recognized compound of interest in drug discovery, the closely related class of N-Boc-protected aminophenylboronic acids and their MIDA esters are of immense importance. Their stability, versatility, and the unique reactivity of the boronic acid moiety have solidified their role as indispensable tools in modern organic synthesis and medicinal chemistry. As our understanding of the biological roles of various enzymes continues to grow, the rational design of novel boronic acid-based inhibitors, facilitated by the use of stable precursors like MIDA boronates, will undoubtedly lead to the development of new and effective therapeutics for a wide range of diseases. The continued exploration of organoboron chemistry holds great promise for the future of drug discovery.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. (4-Boc-Aminophenyl)Boronic Acid | C11H16BNO4 | CID 3613184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 12. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 13. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 21. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
Introduction: The Strategic Value of Amide-Functionalized Biaryls in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and capacity to forge carbon-carbon bonds with high efficiency.[1] This reaction is particularly crucial in drug discovery, where the biaryl motif is a prevalent scaffold in a multitude of therapeutic agents. The introduction of specific functionalities, such as amide groups, into these biaryl structures allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The thiomorpholine moiety, in particular, is a valuable functional group in medicinal chemistry, often used to enhance solubility, metabolic stability, and to serve as a hydrogen bond acceptor.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances of coupling this electron-deficient boronic acid, provide a robust and validated experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Considerations: Navigating the Challenges of an Electron-Deficient Coupling Partner
The success of a Suzuki-Miyaura coupling is highly dependent on the electronic nature of both the organoboron species and the organic halide.[2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The this compound presents a unique set of considerations due to the electron-withdrawing nature of the amide carbonyl group. This has two primary consequences:
-
Reduced Nucleophilicity of the Boronic Acid: The electron-withdrawing substituent decreases the electron density on the boron-bearing carbon atom, making the transmetalation step more challenging. This step is often the rate-limiting step in couplings involving electron-deficient boronic acids.[3]
-
Increased Lewis Acidity of the Boron Atom: The electron-withdrawing group enhances the Lewis acidity of the boronic acid. While this can facilitate the initial interaction with the base to form the more reactive boronate species, the overall reduced nucleophilicity of the aryl group remains a hurdle.[4]
To overcome these challenges, careful selection of the reaction parameters is paramount. A stronger base is often required to facilitate the formation of the "ate" complex ([R-B(OH)3]⁻), which is more competent for transmetalation.[5] Additionally, the choice of palladium catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, are often employed to promote both the oxidative addition and the reductive elimination steps, thereby accelerating the overall catalytic cycle.[6]
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Equipment
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Phosphine ligand (if using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator)
-
Silica gel for column chromatography
Reaction Setup
-
Inert Atmosphere: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent via syringe. The choice of solvent will depend on the solubility of the substrates and the desired reaction temperature. A common starting point is a 4:1 mixture of an organic solvent (e.g., dioxane) and water.
Reaction Execution and Monitoring
-
Heating: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stirring: Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material (aryl bromide) is consumed.
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or another suitable organic solvent and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Conditions | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | More reactive than aryl chlorides in oxidative addition.[1] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl halide. |
| Catalyst | PdCl₂(dppf)-CH₂Cl₂ (3-5 mol%) or Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Robust catalysts for challenging couplings.[6] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | Stronger bases facilitate the formation of the reactive boronate species.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Common solvent systems that facilitate dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome activation barriers, especially for transmetalation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the Pd(0) catalyst. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poorly degassed system | - Use a fresh batch of catalyst or a different catalyst/ligand system.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature.- Ensure thorough degassing of solvents and the reaction vessel. |
| Protodeboronation | - Presence of excess water or protic sources- Prolonged reaction time at high temperature | - Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a boronic ester (e.g., a pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | - Oxygen contamination leading to oxidative homocoupling- Certain palladium catalysts can promote this side reaction | - Rigorously exclude oxygen from the reaction.- Screen different palladium catalysts and ligands. |
| Difficult Purification | - Formation of closely eluting byproducts- Residual palladium catalyst | - Optimize reaction conditions to minimize side reactions.- Employ different chromatography techniques (e.g., reverse-phase) or recrystallization. |
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of complex biaryl scaffolds essential for drug discovery and development. While the electron-withdrawing nature of the substituent presents certain challenges, a rational approach to the selection of catalyst, base, and solvent system can lead to high yields and successful outcomes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki-Miyaura Coupling as a Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed process that forms carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][2] First reported in 1979, its significance in synthetic organic chemistry was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3][4] The reaction's widespread adoption, particularly in the pharmaceutical industry, is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the low toxicity and stability of the boronic acid reagents.[1][4] This makes it an indispensable tool for constructing the complex molecular architectures found in many drug candidates and other high-value chemicals.[2][5][6]
This guide provides an in-depth look at the Suzuki-Miyaura coupling, with a focus on practical protocols for using substituted boronic acids. We will delve into the reaction mechanism, offer detailed experimental procedures, and provide insights into reaction optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[3][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition : The cycle begins with the insertion of a Pd(0) complex into the carbon-halogen (or pseudohalogen) bond of the organic electrophile (R¹-X).[1] This step, which is often rate-determining, forms a Pd(II) intermediate.[1] The reactivity of the electrophile generally follows the trend I > Br > OTf > Cl.[8][9]
-
Transmetalation : In this key step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center.[6][7] This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[10] The halide or other leaving group on the palladium is replaced by the organic moiety from the boronic acid.[3]
-
Reductive Elimination : The final step involves the coupling of the two organic groups (R¹ and R²) attached to the palladium center.[6][7] This forms the desired carbon-carbon bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3]
Core Components of the Suzuki-Miyaura Reaction
A successful Suzuki-Miyaura coupling reaction depends on the careful selection and optimization of several key components:[3][11]
-
Palladium Catalyst : The choice of palladium source and ligands is crucial. While Pd(0) is the active catalytic species, stable Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are often used.[3] These are reduced in situ to Pd(0).[3] Ligands, typically phosphines, stabilize the palladium complex and influence its reactivity.[12] Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective for challenging substrates, such as aryl chlorides.[10][13]
-
Boronic Acid/Ester : Boronic acids are the most common organoboron reagents, but they can be prone to decomposition via protodeboronation.[14] Boronic esters, such as pinacol (BPin) or MIDA esters, offer increased stability and are often used for sensitive substrates.[3]
-
Organic Halide/Pseudohalide : A wide range of aryl, heteroaryl, vinyl, and alkyl halides can be used.[3] The reactivity generally follows the order I > Br > OTf >> Cl.[8] Electron-withdrawing groups on the aromatic ring of the halide tend to accelerate the reaction.[3]
-
Base : A base is essential for activating the boronic acid for transmetalation.[10] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[4] The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
-
Solvent : A variety of organic solvents can be used, often in combination with water.[7] Common solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[7] The solvent system plays a role in dissolving the reagents and influencing the reaction rate.
Detailed Experimental Protocol: A General Procedure
This protocol provides a starting point for a typical Suzuki-Miyaura coupling reaction. Optimization of the parameters outlined below is often necessary to achieve the best results for a specific transformation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., degassed 4:1 mixture of dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted boronic acid (1.2 mmol), and the base (2.0 mmol).[1]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]
-
Addition of Catalyst and Solvent : Under a positive pressure of inert gas, add the palladium catalyst (e.g., 3 mol%). Then, add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe.[1]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[1]
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Optimization and Troubleshooting
Achieving high yields in Suzuki-Miyaura couplings often requires careful optimization of reaction parameters.[11] Below is a table summarizing key variables and common troubleshooting strategies.
| Parameter | General Conditions | Troubleshooting Considerations |
| Catalyst | 1-5 mol% Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) | For unreactive substrates (e.g., aryl chlorides), consider more active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos).[13] Catalyst deactivation can occur; ensure high-purity reagents and proper inert atmosphere.[15] |
| Ligand | Phosphine-based (e.g., PPh₃, dppf) | Ligand choice is critical. Bulky ligands can promote reductive elimination and prevent side reactions.[9] The Pd:ligand ratio may need optimization. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) | The strength and solubility of the base are important. K₃PO₄ is often effective for less reactive substrates.[4] For base-sensitive functional groups, milder bases like KF may be used.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | The presence of water is often beneficial, but anhydrous conditions can be advantageous in some cases.[16] Ensure solvents are properly degassed to prevent oxidation of the catalyst.[9] |
| Temperature | 60-120 °C | If the reaction is slow, increasing the temperature may improve the rate. However, higher temperatures can also lead to decomposition of boronic acids. |
| Boronic Acid | 1.1-1.5 equivalents | Protodeboronation (hydrolysis of the C-B bond) is a common side reaction.[14] Using a slight excess of the boronic acid can compensate for this. For particularly unstable boronic acids, consider using more stable derivatives like pinacol or MIDA esters.[3] |
Common Issues and Solutions:
-
Low Conversion : This may be due to an inefficient catalyst system, slow oxidative addition, or catalyst deactivation.[9] Consider screening different ligands, using a more reactive halide, or increasing the temperature.[17]
-
Homocoupling : The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[3] Thoroughly degassing the solvent and maintaining a strict inert atmosphere is crucial to minimize this side reaction.[9]
-
Protodeboronation : The cleavage of the carbon-boron bond is a common pathway for boronic acid decomposition.[14] This can be mitigated by using milder reaction conditions, more stable boronic esters, or by carefully selecting the base and solvent.[18]
Safety Considerations
-
Palladium Catalysts : While generally less toxic than other heavy metals, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.[19]
-
Solvents : Many organic solvents used in Suzuki-Miyaura couplings are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20]
-
Bases : The bases used can be corrosive. Handle with care and avoid contact with skin and eyes.
-
Pressure : When heating reactions in sealed vessels, be aware of potential pressure buildup. Never heat a sealed vessel more than two-thirds full and always use a blast shield.[21]
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a reliable and versatile method for forming carbon-carbon bonds.[2][5] A thorough understanding of the reaction mechanism, the roles of the various components, and a systematic approach to optimization are key to successfully applying this powerful transformation in research and development. By carefully selecting the catalyst, base, and solvent, and by troubleshooting common issues, researchers can effectively utilize this reaction to construct complex molecules for a wide range of applications, from pharmaceuticals to materials science.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Yoneda Labs [yonedalabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. scite.ai [scite.ai]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. catalysis-consulting.com [catalysis-consulting.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. honrel.com [honrel.com]
- 20. sarponggroup.com [sarponggroup.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols: (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid in Medicinal Chemistry
This compound is a versatile and increasingly important building block in the synthesis of complex bioactive molecules.[1][2] Its utility is primarily demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation in medicinal chemistry.[3] This boronic acid derivative offers a unique combination of structural features: the reactive boronic acid moiety for efficient coupling and the thiomorpholine-4-carbonyl group, which can significantly influence the physicochemical and pharmacokinetic properties of the resulting therapeutic candidates. The thiomorpholine ring, a privileged scaffold in drug discovery, is known to enhance aqueous solubility, metabolic stability, and cell permeability, while also providing a vector for interacting with biological targets.[4] These attributes make this compound a valuable reagent in the development of novel therapeutics, particularly in the burgeoning field of targeted cancer therapy.
Core Application: Synthesis of ENPP1 Inhibitors for Cancer Immunotherapy
A prominent application of this compound is in the synthesis of potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1][5][6] ENPP1 is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[5][6] This pathway is a critical component of the innate immune system's response to cancer.
The cGAS-STING Pathway and the Role of ENPP1
Cancer cells can release cyclic GMP-AMP (cGAMP) into the tumor microenvironment. cGAMP acts as a second messenger that binds to and activates the STING protein in immune cells, triggering a cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates an anti-tumor immune response. However, ENPP1, which is often overexpressed in the tumor microenvironment, hydrolyzes and inactivates cGAMP, thereby dampening this crucial anti-cancer immune surveillance mechanism.[5][6]
By inhibiting ENPP1, the concentration of cGAMP in the tumor microenvironment can be increased, leading to a more robust and sustained activation of the STING pathway and a potent anti-tumor immune response.[7] This makes ENPP1 a compelling target for cancer immunotherapy.
Signaling Pathway: The cGAS-STING Axis and ENPP1 Regulation
Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl ENPP1 Inhibitor Precursor
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide to form a biaryl scaffold, a key intermediate in the synthesis of many ENPP1 inhibitors.
Materials and Reagents
-
This compound (1.0 eq)
-
Aryl halide (e.g., 2-bromo-5-fluoropyridine) (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Reaction Setup and Procedure
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (2.0-3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water). To this suspension, add the palladium catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Conditions | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand | The choice of catalyst and ligand is crucial for reaction efficiency and can depend on the specific substrates. Pd(dppf)Cl₂ is often a good starting point for its robustness and broad applicability.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step of the catalytic cycle. Carbonates are commonly used due to their moderate basicity and good solubility in the aqueous phase.[9] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[4] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 2-24 hours | The reaction time depends on the reactivity of the substrates and the efficiency of the catalytic system. |
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere is critical for a successful Suzuki-Miyaura coupling.
-
Degassed Solvents: Solvents can dissolve oxygen, which can also contribute to catalyst degradation. Degassing the solvents prior to use helps to minimize this issue.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.
-
Biphasic Solvent System: The use of a water-miscible organic solvent and water allows for the dissolution of both the organic coupling partners and the inorganic base, facilitating the reaction at the interface of the two phases.
Trustworthiness: A Self-Validating System
The protocol described above includes a crucial self-validating step: the monitoring of the reaction progress. By using techniques like TLC or LC-MS, researchers can track the consumption of starting materials and the formation of the desired product. This real-time analysis allows for adjustments to the reaction conditions if necessary (e.g., extended reaction time, addition of more catalyst) and confirms the successful completion of the reaction before proceeding to the workup and purification stages. The final characterization of the purified product by methods such as NMR spectroscopy and mass spectrometry provides definitive validation of the reaction's outcome.
References
- 1. US11707471B2 - ENPP1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]
- 2. US8012962B2 - Substituted thiomorpholine derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Note & Protocol: One-Pot Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide to Streamlined Biaryl Synthesis
This guide provides an in-depth exploration of the one-pot Suzuki-Miyaura cross-coupling reaction, a powerful and efficient methodology for the synthesis of biaryl and heteroaryl compounds. By telescoping the Miyaura borylation and the Suzuki-Miyaura coupling into a single vessel, this approach eliminates the need for isolation of the intermediate boronic acid or ester, thereby saving time, reducing waste, and often improving overall yield.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this strategy for efficient molecule construction.
The Strategic Advantage of a One-Pot Approach
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance, mild conditions, and the use of relatively non-toxic and stable organoboron reagents.[4][5][6] The traditional approach, however, often requires the synthesis, isolation, and purification of a boronic acid or ester before its use in the coupling step. This multi-step process can be hampered by the instability, high cost, or commercial unavailability of the required boron intermediate.[7][8]
The one-pot, two-step borylation/coupling sequence elegantly circumvents these issues.[3][7] In this procedure, an aryl (pseudo)halide is first converted in situ to its corresponding boronate ester via the Miyaura borylation.[9] Subsequently, a second aryl (pseudo)halide and a suitable base are added to the same reaction vessel to initiate the Suzuki-Miyaura coupling, furnishing the desired biaryl product.[2][9] This streamlined workflow is particularly advantageous in pharmaceutical and fine chemical industries where process efficiency, cost-effectiveness, and scalability are paramount.[1][10]
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The success of the one-pot reaction hinges on orchestrating two distinct but related palladium-catalyzed cycles within the same vessel. The process relies on a shared palladium catalyst that facilitates both transformations sequentially.
Cycle 1: Miyaura Borylation The reaction begins with the conversion of the first aryl halide (Ar¹-X) into an aryl boronate ester (Ar¹-Bpin).
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of Ar¹-X to form a Pd(II) intermediate.[11][12]
-
Transmetalation I: A mild base, typically potassium acetate (KOAc), facilitates the exchange of the halide on the palladium complex with the boryl group from a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[7][13]
-
Reductive Elimination I: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the aryl boronate ester (Ar¹-Bpin) and regenerating the Pd(0) catalyst.[12][13]
Cycle 2: Suzuki-Miyaura Coupling Once the borylation is complete, the second aryl halide (Ar²-X) and a stronger aqueous base are introduced. 4. Oxidative Addition II: The regenerated Pd(0) catalyst inserts into the carbon-halogen bond of the second aryl halide (Ar²-X).[11][14] 5. Transmetalation II: The stronger base (e.g., K₂CO₃, K₃PO₄) activates the newly formed aryl boronate ester (Ar¹-Bpin), facilitating the transfer of the Ar¹ group to the Pd(II) center and displacing the halide.[1][7][14] This step is often rate-determining.[15] 6. Reductive Elimination II: The two aryl groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the final biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst for subsequent turnovers.[11][12]
References
- 1. medium.com [medium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 9. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Boronic Acid Reagents
Introduction: The Enduring Power of the Biaryl Motif
The biaryl structural motif, characterized by two directly connected aromatic rings, is a cornerstone of modern molecular design.[1] Its prevalence spans medicinal chemistry, materials science, and natural products, making the efficient construction of this scaffold a critical endeavor for researchers and drug development professionals.[1] Among the myriad of synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent and versatile method for forging carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2]
This reaction's acclaim stems from its mild conditions, exceptional functional group tolerance, and the widespread commercial availability of a diverse array of boronic acids and catalysts.[1][3] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction, moving beyond a simple recitation of steps to elucidate the underlying principles that govern its success. We will delve into the mechanistic intricacies, the critical roles of each reaction component, and provide robust, field-tested protocols to empower researchers in their synthesis of these vital compounds.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
At the heart of this powerful transformation lies a catalytic cycle orchestrated by a palladium complex.[4] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions. The mechanism is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The cycle commences with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (Ar-X). This step elevates the oxidation state of palladium from Pd(0) to Pd(II), forming an organopalladium complex.[5][6] The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > OTf >> Cl > F.[2][7]
-
Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is crucial for this step to occur.[6][8] The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[6][9] This exchange of organic partners sets the stage for the final bond formation.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagents: A Deeper Dive into Causality
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, scope, and robustness.
The Palladium Catalyst and Ligand System: The Heart of the Reaction
The choice of the palladium source and its associated ligand is arguably the most critical decision in setting up a Suzuki-Miyaura reaction.[10] While simple palladium salts like Pd(OAc)₂ or pre-catalysts like Pd(PPh₃)₄ can be effective, modern organic synthesis often relies on more sophisticated systems to tackle challenging substrates.[7][11]
Bulky, Electron-Rich Phosphine Ligands: The development of dialkylbiaryl phosphine ligands, such as SPhos and XPhos, by the Buchwald group has revolutionized the field.[12] These ligands possess a combination of steric bulk and electron-donating properties that accelerate both the oxidative addition and reductive elimination steps.[10][12] This enhanced reactivity allows for the coupling of less reactive aryl chlorides and sterically hindered substrates, often at room temperature and with low catalyst loadings.[12][13]
N-Heterocyclic Carbenes (NHCs): As an alternative to phosphine ligands, N-heterocyclic carbenes (NHCs) have emerged as powerful supporting ligands for palladium catalysts.[14] They form highly stable and active catalysts capable of promoting challenging couplings.
The Role of the Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[6] Its primary function is to activate the boronic acid for transmetalation.[8] However, the choice of base can also influence the overall catalytic activity and the stability of the reaction components. Common bases include:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used, often in aqueous solutions.[6]
-
Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is particularly effective in anhydrous conditions and for coupling sterically demanding substrates.[15][16]
-
Hydroxides: NaOH and KOH are strong bases that can be effective but may not be compatible with base-sensitive functional groups.
-
Fluorides: Cesium fluoride (CsF) and potassium fluoride (KF) are also used, particularly in anhydrous conditions.[8]
The strength and solubility of the base are critical considerations.[16] For instance, in biphasic systems with a water-immiscible organic solvent, efficient stirring is essential to ensure the base can interact with the reaction components.
Solvent Systems: Creating the Optimal Reaction Environment
The choice of solvent is crucial for ensuring that all reaction components remain in solution and can interact effectively. A variety of organic solvents are suitable for Suzuki-Miyaura couplings, often with the addition of a small amount of water.[4]
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly employed.[4][6]
-
Aromatic Solvents: Toluene is a popular choice, especially for higher temperature reactions.[4]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective but may require more rigorous purification.[4]
-
Green Solvents: In recent years, there has been a significant push towards more environmentally friendly solvent systems.[17][18] Water and bio-based solvents are gaining traction as viable alternatives.[18][19]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for conducting a Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions are highly dependent on the specific substrates and should be optimized accordingly.[10]
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a robust starting point for a wide range of substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[1]
-
Add the degassed toluene and water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.[1]
Caption: A typical experimental workflow for biaryl synthesis.
Data Presentation: Comparative Performance of Phosphine Ligands
The choice of ligand can significantly impact the reaction outcome. The following table provides a comparative overview of the performance of different phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.
| Ligand Class | Specific Ligand | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [10] |
| XPhos | 4-Chlorotoluene | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97 | [10] | |
| Ferrocenyl Phosphines | dppf | 4-Bromotoluene | 2.0 (Pd) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [11] |
| Dialkylphosphines | PCy₃ | 4-Chlorotoluene | 1.5 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 92 | [20] |
This table is a representative summary and specific results may vary depending on the exact reaction conditions and substrates.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst and ligand are handled under an inert atmosphere to prevent decomposition. Consider using a more robust pre-catalyst.[14] The formation of palladium black can indicate catalyst decomposition.[14]
-
Inefficient Oxidative Addition: For less reactive aryl chlorides, a more electron-rich and bulky ligand may be required.[12]
-
Poor Transmetalation: The choice and amount of base are critical. Ensure the base is sufficiently strong and soluble in the reaction medium.[9]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Reducing the reaction temperature or using a different catalyst system may help.
-
Protodeboronation: The boronic acid can be cleaved by acidic protons. Using anhydrous conditions and a non-protic solvent can mitigate this issue.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can sometimes be minimized by adjusting the solvent or base.[4]
-
Applications in Drug Discovery and Beyond
The versatility of the Suzuki-Miyaura reaction has made it an indispensable tool in the pharmaceutical industry.[3][21] It is widely used in the synthesis of complex molecules that form the core structures of new drug candidates.[22][23] The ability to introduce a wide range of functional groups allows for the rapid generation of diverse chemical libraries for biological screening.[24] Beyond pharmaceuticals, this reaction is crucial in the development of advanced materials, including organic light-emitting diodes (OLEDs) and polymers.[25]
Conclusion: A Continuously Evolving Field
The Suzuki-Miyaura cross-coupling reaction, born from fundamental organometallic research, has blossomed into one of the most powerful and widely used transformations in modern organic synthesis. Its impact on drug discovery and materials science is undeniable. As research continues to push the boundaries of this remarkable reaction, the development of more active, stable, and environmentally benign catalytic systems will undoubtedly open new avenues for innovation.[26][27] This guide serves as a foundation for both novice and experienced researchers to harness the full potential of this elegant and powerful synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. mt.com [mt.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. asianpubs.org [asianpubs.org]
- 18. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 19. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. benchchem.com [benchchem.com]
- 24. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid in solid-phase peptide synthesis
Application Note & Protocol
Strategic Incorporation of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic Acid into Peptides via On-Resin Suzuki-Miyaura Cross-Coupling
Abstract
This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the incorporation of this compound into peptide sequences during solid-phase peptide synthesis (SPPS). The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a range of bioactive compounds, including antibiotics and antioxidants.[1][2][3][4] By leveraging the versatility of palladium-catalyzed Suzuki-Miyaura cross-coupling, this building block can be efficiently conjugated to peptides containing a halogenated aromatic residue (e.g., 4-iodophenylalanine) while still attached to the solid support. This late-stage diversification strategy opens new avenues for creating novel peptide-based therapeutics and chemical biology tools. We will detail the underlying chemical principles, provide a step-by-step workflow from resin preparation to final product characterization, and offer insights into process optimization and troubleshooting.
Introduction: The Strategic Value of Peptide Diversification
Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide manufacturing, prized for its efficiency and amenability to automation.[5][6] A key challenge in modern drug discovery is the exploration of vast chemical space to enhance the potency, stability, and cell-penetrating properties of peptide leads. Post-synthesis or on-resin modification is a powerful strategy to achieve this. Boronic acids are exceptionally versatile reagents in this context, not only as pharmacophores themselves but also as key partners in robust carbon-carbon bond-forming reactions.[7][8]
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for creating biaryl linkages.[9][10] Its adaptation to solid-phase synthesis allows for the direct modification of a growing peptide chain, combining the precision of peptide synthesis with the vast possibilities of transition metal catalysis.
The target molecule, this compound, is of particular interest. The thiomorpholine core is a bioisostere of morpholine and is found in numerous pharmacologically active agents, contributing to properties like improved metabolic stability and specific receptor interactions.[2][4][11] This protocol outlines how to harness this unique building block to create novel peptide architectures.
The Underlying Chemistry: On-Resin Suzuki-Miyaura Coupling
The success of this protocol hinges on a well-understood catalytic cycle performed on a solid support. The peptide, containing a halogenated amino acid (typically 4-iodo-L-phenylalanine, p-I-Phe), is assembled using standard Fmoc/tBu SPPS methodology.[12][13] This resin-bound peptide serves as the electrophilic partner in the coupling reaction.
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-iodine bond of the resin-bound p-I-Phe residue, forming a Pd(II) intermediate.[9]
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the thiomorpholine-carbonyl-phenyl moiety) to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic partners couple and are expelled from the palladium center, forming the new C-C bond on the peptide. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[9][14]
The entire process occurs while the peptide remains covalently attached to the resin, which simplifies purification by allowing for the removal of excess reagents and catalyst by simple filtration and washing.
Experimental Workflow: From Synthesis to Characterization
The overall process is a multi-stage workflow that begins with standard peptide synthesis and concludes with rigorous analytical validation of the final, modified peptide.
Detailed Protocols
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid or for manual loading.[6][13]
-
Fmoc-Amino Acids: Standard protected amino acids, including Fmoc-4-iodo-L-phenylalanine (Fmoc-p-I-Phe-OH).
-
Boronic Acid: this compound.
-
Coupling Reagents: HBTU/HOBt or HATU.[15]
-
Base (Coupling): N,N-Diisopropylethylamine (DIEA).
-
Fmoc Deprotection: 20% Piperidine in DMF.[15]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base (Coupling): Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvents: N,N-Dimethylformamide (DMF, peptide grade), Dichloromethane (DCM), Dimethoxyethane (DME), HPLC-grade Acetonitrile (ACN) and Water.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[5][16]
-
Other: Diethyl ether (cold), Nitrogen or Argon gas.
Protocol 1: Synthesis of Resin-Bound Halogenated Peptide
This protocol assumes a starting scale of 0.1 mmol on a standard SPPS resin.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (3x) and DCM (3x).[15]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the desired Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 2 minutes.
-
Add DIEA (6 eq.) and add the mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.[17]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-p-I-Phe-OH at the desired position.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine. Wash thoroughly and dry the resin under vacuum.
Protocol 2: On-Resin Suzuki-Miyaura Coupling
-
Resin Preparation: Place the dried, resin-bound peptide (0.1 mmol) in a clean reaction vessel. Swell in DME for 20 minutes.
-
Reagent Preparation:
-
Degassing: Sparge the boronic acid/base mixture and the resin suspension with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under an inert atmosphere, add Pd(PPh₃)₄ (0.01 mmol, 0.1 eq.) to the boronic acid/base mixture. A color change (typically to a dark orange/brown) should be observed.
-
Coupling Reaction: Transfer the catalyst/boronic acid mixture to the reaction vessel containing the resin.
-
Incubation: Seal the vessel and heat to 60-80°C with gentle agitation for 4-12 hours. The reaction can be monitored by taking a small sample of beads, performing a rapid cleavage, and analyzing by LC-MS.
-
Post-Reaction Washing: After the reaction is complete, cool the vessel to room temperature. Filter the resin and wash extensively to remove all traces of catalyst and excess reagents. A typical wash sequence is:
-
DMF (5x)
-
Water/DMF (1:1) (3x)
-
DMF (3x)
-
DCM (5x)
-
-
Drying: Dry the resin thoroughly under high vacuum.
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage: Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.[5]
-
Precipitation: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize from an ACN/water mixture to obtain a fluffy white powder.
-
Purification: Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of ACN and water (both containing 0.1% TFA).[15][20]
-
Characterization: Confirm the identity and purity of the final product using analytical LC-MS or MALDI-TOF mass spectrometry.[21][22] The observed mass should correspond to the calculated mass of the modified peptide.
Quantitative Data and Expected Results
The efficiency of the on-resin coupling can be influenced by several factors. The following table provides a set of starting conditions and typical outcomes.
| Parameter | Condition | Expected Outcome | Rationale / Comment |
| Catalyst | Pd(PPh₃)₄ | >90% conversion | A robust and commonly used catalyst for SPPS modifications. |
| Base | K₂CO₃ or Cs₂CO₃ | High conversion | Cs₂CO₃ is often more effective but also more expensive. K₂CO₃ is a reliable starting point.[19] |
| Solvent | DME / Water | Good solubility | DME is an excellent solvent for the catalyst and organic reagents, while water is needed to dissolve the base. |
| Temperature | 60-80 °C | Reaction completes in 4-12h | Higher temperatures accelerate the reaction but may risk peptide degradation. Start at 60°C. |
| Final Purity (Post-HPLC) | >95% | High | On-resin reaction followed by HPLC is a powerful purification strategy.[20] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Coupling Efficiency | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Steric hindrance on the peptide. | 1. Use fresh catalyst from a reputable source.2. Ensure all solutions and the reaction vessel are thoroughly purged with inert gas.3. Increase reaction time, temperature, or catalyst loading (up to 0.2 eq.). |
| Presence of De-boronated Side Product | Protodeborylation of the boronic acid. | Ensure the base is not excessively strong or the temperature too high for prolonged periods. Use the boronic acid in sufficient excess (3-5 eq.). |
| Poor Cleavage Yield | Incomplete reaction or peptide aggregation. | Confirm coupling completion via small-scale test cleavage before committing the full batch. Use cleavage cocktails with appropriate scavengers. |
| Final Product Contains Palladium | Inadequate washing post-coupling. | Introduce a wash step with a chelating agent like sodium diethyldithiocarbamate in DMF to scavenge residual palladium. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. rsc.org [rsc.org]
- 20. ijsra.net [ijsra.net]
- 21. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Collection - Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - Analytical Chemistry - Figshare [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Arylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered at the bench.
Understanding the Foundation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like an arylboronic acid) and an organohalide or triflate.[3][4] A firm grasp of its catalytic cycle is fundamental to effective troubleshooting. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during Suzuki coupling reactions in a direct question-and-answer format.
Q1: My reaction has failed, showing low to no yield of the desired product. Where do I start troubleshooting?
A1: A failed Suzuki coupling can almost always be traced back to one of four key areas: the catalyst's activity, the integrity of the reagents, the reaction atmosphere, or the choice of base and solvent. A systematic approach is crucial for diagnosis.[5][6]
Caption: Initial troubleshooting workflow for failed Suzuki reactions.
Detailed Checks:
-
Catalyst Activity: The active catalyst is the Pd(0) species.[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[5][7] This reduction can be inefficient, leading to low activity.
-
Reagent Purity & Stability:
-
Aryl Halide: Ensure the purity of your aryl halide. Reactivity follows the general trend: I > Br > OTf >> Cl.[6] Aryl chlorides are particularly challenging and require highly active catalyst systems with specialized ligands.[8][9][10]
-
Boronic Acid: Boronic acids can degrade over time via protodeboronation or by forming anhydride trimers (boroxines).[5][6] Use a fresh or recently purified sample.
-
-
Oxygen Contamination: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also oxidize phosphine ligands.[5][6] Furthermore, oxygen can promote the unwanted homocoupling of your boronic acid.[11][12]
-
Base and Solvent Choice: The base is not merely a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[4][14][15] The effectiveness of a base is often linked to the solvent system.[5]
-
Action: Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5] If using a weak base like K₂CO₃ with poor results, consider switching to a stronger base like K₃PO₄, especially for challenging couplings.[16]
-
Q2: I'm observing a significant amount of a byproduct corresponding to my starting aryl halide without the halogen. What is happening?
A2: You are likely observing dehalogenation, a side reaction where the C-X bond of the aryl halide is replaced by a C-H bond.[7] This occurs after the initial oxidative addition step. The resulting Ar-Pd(II)-X intermediate can react with a proton source in the mixture (often solvent or base impurities) to generate the dehalogenated arene.
-
Causality & Solutions:
-
Source of Hydride: The hydride can come from amine bases or alcoholic solvents.[7]
-
Mitigation:
-
Change the Base: Avoid amine-based inorganic bases if dehalogenation is a major issue. Switch to carbonate or phosphate bases.
-
Solvent Choice: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.[7]
-
-
Q3: My boronic acid is being consumed, but not to form the product. My main byproduct is the simple arene (Ar-H). How can I prevent this?
A3: This is a classic case of protodeboronation (or protodeborylation), where the C-B bond is cleaved and replaced by a C-H bond.[17] This side reaction is a major pathway for boronic acid decomposition and is particularly problematic for electron-rich, heteroaromatic, or sterically hindered arylboronic acids.[5][18]
-
Causality & Solutions:
-
Water and Base: The reaction is often accelerated by strong bases in aqueous media, as water acts as the proton source.[5][17]
-
Temperature and Time: Prolonged reaction times at high temperatures increase the likelihood of protodeboronation.[6]
-
Action: Use a more active catalyst system (e.g., Buchwald ligands) to enable lower reaction temperatures and shorter reaction times.[19]
-
-
Stabilize the Boronic Acid: The most robust solution is often to use a more stable boronic acid derivative that slowly releases the active species in situ. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.[17]
-
Q4: My main byproduct is a symmetrical biaryl (Ar'-Ar') derived from my boronic acid. What is causing this homocoupling?
A4: The formation of a symmetrical biaryl from the self-coupling of two boronic acid molecules is known as homocoupling . This side reaction consumes your nucleophile and complicates purification. It is primarily caused by two mechanisms.[12]
-
Causality & Solutions:
-
Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[7][11][12]
-
Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid before the main catalytic cycle is established, leading to homocoupling.[7][12]
-
Action: Use a Pd(0) source like Pd(PPh₃)₄ directly. Alternatively, use a modern precatalyst designed for efficient in-situ reduction. Adding a mild reducing agent, like potassium formate, at the start of the reaction can also help suppress this initial burst of homocoupling.[11]
-
-
Caption: Decision tree for minimizing boronic acid homocoupling.
Key Parameter Optimization Tables
The choice of catalyst, ligand, base, and solvent are interdependent and crucial for success.[21] The following tables provide a starting point for optimization.
Table 1: Common Bases for Suzuki Coupling
| Base | Strength | Typical Solvents | Comments |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A very common and versatile choice for many substrates.[16][22] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Often provides higher yields for difficult couplings; more soluble in organic solvents.[6] |
| K₃PO₄ | Strong | Dioxane, Toluene | Highly effective for challenging substrates, including aryl chlorides and sterically hindered partners.[5][16] |
| KF | Mild | THF, Dioxane (often anhydrous) | A good choice to minimize protodeboronation of sensitive boronic acids.[5][14] |
| KOtBu | Very Strong | DME, THF | Used for particularly unreactive substrates, such as sterically bulky partners.[23] |
Table 2: Solvent Selection Guide
| Solvent System | Polarity | Typical Temperature | Notes |
| Toluene / H₂O | Biphasic | 80-110 °C | Standard for many applications; requires vigorous stirring.[22] |
| Dioxane / H₂O | Biphasic, Polar | 80-110 °C | Excellent solvent for a wide range of substrates.[3][24] |
| THF / H₂O | Biphasic, Polar | 40-66 °C | Lower boiling point, useful for heat-sensitive substrates.[3][7] |
| DMF, DMAc | Polar Aprotic | 80-120 °C | Can be effective but may complicate workup; can influence selectivity in some cases.[7][25] |
| Ethanol / H₂O | Protic | 60-80 °C | A "greener" solvent option that can be highly effective.[13][26] |
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).[22]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[6][13]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[3][5][24]
-
Catalyst Addition: While maintaining the inert atmosphere, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a phosphine ligand, or a pre-formed precatalyst like XPhos Pd G3, 0.5–2 mol%).[3][5]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2–24 hours).[22]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][22]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[3][22]
Protocol: Stabilizing Boronic Acids via Diethanolamine Adducts
This procedure can be used to protect sensitive boronic acids from protodeboronation prior to their use in a coupling reaction.[5]
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride or THF.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate of the diethanolamine adduct will typically form.
-
Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting adduct is often more stable and can be used directly in the Suzuki coupling reaction.[5]
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aidic.it [aidic.it]
Preventing protodeboronation of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
Introduction: Navigating the Challenges of a Key Building Block
(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid is a valuable reagent in medicinal chemistry and drug development, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. However, its utility can be compromised by a common and often frustrating side reaction: protodeboronation. This process involves the cleavage of the critical carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming the starting material and generating the corresponding deboronated byproduct, (phenyl(thiomorpholino)methanone).
The electron-withdrawing nature of the thiomorpholine-4-carbonyl group exacerbates this instability, particularly under the basic conditions required for many cross-coupling reactions.[1] This guide serves as a dedicated technical resource for researchers, providing in-depth mechanistic insights, a practical troubleshooting framework, and field-proven protocols to mitigate protodeboronation and ensure successful, high-yielding reactions.
Part 1: Understanding the Mechanism of Protodeboronation
Protodeboronation is not a single reaction but a family of pathways sensitive to pH, temperature, and catalytic species.[2][3] For arylboronic acids used in cross-coupling, the most relevant pathway is base-catalyzed protodeboronation.
Under basic conditions, the boronic acid (a Lewis acid) reversibly coordinates with a hydroxide ion to form a more electron-rich, tetracoordinate boronate species ([ArB(OH)₃]⁻).[1][2] This boronate is the active species in the desired Suzuki-Miyaura transmetalation step. However, this activated state also renders the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis by a proton source, typically water, which is often present in the reaction medium.[1] The reaction proceeds via a concerted proton transfer and C-B bond cleavage, releasing the deboronated arene and boric acid.
References
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: A Systematic Approach to Low Yields
Low or no yield in a palladium-catalyzed cross-coupling reaction can be attributed to a handful of common culprits. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem 1: My reaction has not started or shows minimal conversion.
This is a common and frustrating issue, often pointing to a fundamental problem with one of the core components of the reaction.
Initial Diagnostic Questions:
-
Is the catalyst active? The Pd(0) species is the active catalyst in most cross-coupling cycles.[1]
-
Are the reagents viable? Contamination or degradation of starting materials can halt the reaction.
-
Is the reaction environment properly maintained? Oxygen and water can be detrimental.[2][3][4]
dot
Caption: Decision tree for diagnosing no/low conversion.
Possible Causes & Solutions:
-
Cause 1: Inactive Catalyst System.
-
Explanation: The catalytic cycle for most cross-coupling reactions relies on a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) to initiate the reaction.[5][6] This reduction can be inefficient if the conditions are not optimal. Pd(0) sources, like Pd(PPh₃)₄, can decompose over time if not stored properly.
-
Solution:
-
Use a well-defined precatalyst: Modern palladium precatalysts are designed for rapid and clean generation of the active Pd(0) species.[7][8]
-
Verify Pd(0) source: If using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh or has been stored under an inert atmosphere in a freezer. A color change from bright yellow to brownish-orange can indicate decomposition.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition and reductive elimination).[7][9][10] Using a ligand that is too bulky or not electron-rich enough for a challenging substrate (like an aryl chloride) can prevent the reaction from starting.[10][11] Consider screening a few different ligands, such as the bulky dialkylbiarylphosphines (e.g., XPhos, SPhos) for difficult couplings.[10]
-
-
-
Cause 2: Poor Reagent Quality or Reactivity.
-
Explanation: Impurities in starting materials can act as catalyst poisons. For Suzuki couplings, boronic acids are susceptible to protodeboronation, especially in the presence of excess base and water, which degrades the nucleophile before it can participate in the catalytic cycle.[12] The choice and solubility of the base are also critical; an insoluble base may not be effective.[13][14]
-
Solution:
-
Purify Starting Materials: Ensure your aryl halide and nucleophile are pure. Recrystallization or column chromatography may be necessary.
-
Use Fresh Boronic Acid/Ester: For Suzuki reactions, use freshly purchased boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[15]
-
Base Selection: Ensure the base is strong enough for the specific coupling reaction. For instance, Buchwald-Hartwig aminations often require strong bases like NaOtBu or LHMDS.[14] Also, consider the solubility of the base in your chosen solvent. In some cases, a phase-transfer catalyst can help if the base is insoluble.[15]
-
-
-
Cause 3: Presence of Oxygen or Moisture.
-
Explanation: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation.[3][4][16] Oxygen can oxidize Pd(0) to inactive Pd(II) and phosphine ligands to phosphine oxides, effectively killing the catalyst. Moisture can hydrolyze reagents and interfere with the catalytic cycle.[2]
-
Solution:
-
Rigorous Degassing: Solvents must be thoroughly degassed. The most effective method is several cycles of freeze-pump-thaw. Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period is a less effective but often sufficient alternative.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of a high-purity inert gas like argon or nitrogen.[11][17] Use proper Schlenk line or glovebox techniques.
-
Dry Reagents and Solvents: Use anhydrous solvents and ensure all reagents are dry.
-
-
Problem 2: My reaction starts but is sluggish or stalls before completion.
This scenario often indicates a problem with catalyst stability or turnover.
dot
Caption: Troubleshooting guide for stalled reactions.
Possible Causes & Solutions:
-
Cause 1: Catalyst Deactivation.
-
Explanation: The catalyst may be deactivating over the course of the reaction. A common visual cue is the formation of palladium black, which consists of inactive, agglomerated palladium nanoparticles.[16] This can happen if the ligand concentration is too low to stabilize the Pd(0) intermediates, or if the ligand itself is not robust enough for the reaction conditions.[18][19] Certain functional groups on the substrate or product can also act as catalyst poisons.[18]
-
Solution:
-
Optimize Pd:Ligand Ratio: For many reactions, a 1:1 or 1:2 Pd:Ligand ratio is optimal, but sometimes an excess of ligand is beneficial to prevent catalyst decomposition.[7]
-
Use a More Robust Ligand: Bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally more stable and resistant to deactivation.[7][9]
-
Lower Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period.
-
-
-
Cause 2: Poor Solubility.
-
Explanation: If one of the reagents or the base is not fully soluble in the reaction solvent, the reaction can be very slow as it is limited by the rate of dissolution.[12][14] This is a common issue when using inorganic bases in non-polar solvents.[13]
-
Solution:
-
Change Solvent: Switch to a solvent system in which all components are soluble at the reaction temperature. A screening of solvents is often a valuable exercise.[20][21][22][23][24]
-
Increase Temperature: Increasing the temperature can improve the solubility of reagents.
-
Use a Phase-Transfer Catalyst: For reactions with insoluble inorganic bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the base into the organic phase.[15]
-
-
-
Cause 3: Formation of Inhibitory Byproducts.
-
Explanation: In some cases, byproducts can inhibit the catalyst. For example, in Buchwald-Hartwig aminations using aryl iodides, the iodide formed can sometimes precipitate the palladium complex, removing it from the catalytic cycle.[14]
-
Solution:
-
Switch Halide: If possible, switching from an aryl iodide to an aryl bromide or chloride might mitigate this issue. The general reactivity order for oxidative addition is I > Br > OTf > Cl, but for some specific couplings like the Buchwald-Hartwig, ArBr can be superior to ArI.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source should I use: Pd(0) or Pd(II)?
A: Both Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂) sources are widely used. Pd(II) sources are often more stable to air and less expensive. However, they require an in situ reduction step to form the active Pd(0) catalyst.[5] This reduction can sometimes be a source of side reactions. Modern Pd(II) precatalysts (often complexed with bulky ligands) are designed to undergo this activation step cleanly and efficiently upon addition of the base.[7][8] For consistency and reproducibility, especially in complex systems, using a well-defined precatalyst is often the best choice.
Q2: How important is the solvent? Can I just use THF or Toluene for everything?
A: The solvent plays a critical role and its choice should not be taken for granted.[21][22][24] Solvents can influence reaction rates, chemoselectivity, and catalyst stability.[20][21] For example, polar aprotic solvents like DMF or MeCN can stabilize charged intermediates and alter the active catalytic species, sometimes completely reversing the selectivity of a reaction compared to nonpolar solvents like toluene or THF.[20][23] While toluene and THF are common starting points, a reaction failing in one solvent may work perfectly in another.
| Solvent Class | Common Examples | General Characteristics |
| Aromatic Hydrocarbons | Toluene, Xylene | Non-polar, high-boiling. Good for many couplings. |
| Ethers | THF, 1,4-Dioxane, CPME | Moderately polar, can coordinate to the metal center. |
| Polar Aprotic | DMF, DMAc, MeCN, DMSO | Highly polar, can stabilize charged species and influence selectivity.[20] |
| Alcohols/Water | t-Amyl alcohol, n-Butanol, Water | Protic, can participate in protonolysis but are often used in Suzuki couplings. |
Q3: My starting material has multiple halides (e.g., a bromo-chloro-benzene). How can I control selectivity?
A: Selectivity is generally governed by the rate of oxidative addition, which follows the trend: C-I > C-Br > C-OTf > C-Cl. Therefore, you can often selectively couple at the more reactive site by carefully controlling the reaction temperature and time. For instance, coupling at a bromine in the presence of a chlorine is a standard selective transformation.
Q4: I see a lot of different phosphine ligands. How do I choose the right one?
A: Ligand choice is critical and depends on the specific transformation.
-
For challenging couplings (e.g., using aryl chlorides, sterically hindered substrates, or forming C-N/C-O bonds), bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are typically required.[7][9][10] These ligands promote the difficult oxidative addition and reductive elimination steps.
-
For simpler couplings (e.g., aryl iodides/bromides in Suzuki or Heck reactions), traditional ligands like triphenylphosphine (PPh₃) or bidentate phosphines like dppf may be sufficient. When in doubt, it is often best to consult the literature for the specific type of coupling you are attempting or to use a general-purpose, high-performance ligand like XPhos or SPhos as a starting point.
Q5: What is the purpose of the base and how do I select one?
A: The base plays multiple roles. In Suzuki reactions, it activates the boronic acid to form a more nucleophilic borate species for transmetalation. In Heck and Sonogashira reactions, it neutralizes the hydrogen halide (H-X) generated during the catalytic cycle.[6] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.
-
Selection Criteria:
-
Strength (pKa): The base must be strong enough to perform its function (e.g., deprotonate the nucleophile) but not so strong that it causes side reactions with other functional groups on your substrate.[11]
-
Solubility: An insoluble base can lead to slow and irreproducible reactions.[14] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common in Suzuki reactions, often in aqueous/organic mixtures to aid solubility. Stronger, soluble bases like NaOtBu or LHMDS are used in Buchwald-Hartwig aminations.[14]
-
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. What Provides An Inert Atmosphere? Achieve Safety And Purity With Nitrogen, Argon, Or Co2 - Kintek Solution [kindle-tech.com]
- 18. scispace.com [scispace.com]
- 19. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Coupling with Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during Suzuki-Miyaura cross-coupling reactions using boronic acids. As a self-validating system, each recommendation is grounded in mechanistic principles to empower you to diagnose and resolve issues in your own experiments.
Introduction: The Challenge of Side Reactions
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1] However, the reaction's complexity, involving a delicate interplay between the catalyst, substrates, base, and solvent, can lead to several undesired side reactions. These not only diminish the yield of the desired product but also complicate purification efforts.[1] This guide will address the most common of these challenges: protodeboronation, homocoupling, and dehalogenation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Section 1: Protodeboronation - The Disappearing Nucleophile
Q1: My reaction yield is low, and I've isolated the arene/heteroarene corresponding to my boronic acid starting material. What is happening?
A1: You are likely observing protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[2] This consumes your nucleophile, leading to a lower yield of the desired cross-coupled product.[3] This issue is particularly prevalent with electron-deficient or heteroaryl boronic acids.[3][4]
Q2: What are the primary causes of protodeboronation?
A2: Protodeboronation can be promoted by several factors, primarily related to the reaction's pH and the stability of the boronic acid. The mechanism can be catalyzed by either acid or base.[2][5][6][7] Under the basic conditions typical of Suzuki-Miyaura coupling, the formation of a boronate species (R-B(OH)₃⁻) can be followed by protonolysis by water or other protic sources in the reaction mixture.[2]
Key contributing factors include:
-
Choice of Base: Strong bases can accelerate protodeboronation.[3]
-
Solvent: The presence of water or other protic solvents provides a proton source.[3]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of boronic acid decomposition.[4]
-
Substrate Electronics: Electron-deficient and some heteroaryl boronic acids are particularly susceptible to this side reaction.[3][4]
Q3: How can I minimize or prevent protodeboronation?
A3: A multi-faceted approach is often necessary to outcompete the rate of protodeboronation with the desired cross-coupling.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Optimize the Base | Weaker bases can reduce the rate of base-catalyzed protodeboronation.[3] | Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, K₂CO₃, or CsF.[3] |
| Use a Stabilized Boron Reagent | Boronic esters (e.g., pinacol, MIDA) or trifluoroborates are generally more stable than boronic acids and can slowly release the active species, minimizing its concentration and thus decomposition.[2][4][8] | Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[2][4] |
| Accelerate the Cross-Coupling | If the desired reaction is faster than the side reaction, the yield will improve. | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) to accelerate the rates of oxidative addition and reductive elimination.[3][9] |
| Modify Reaction Conditions | Lower temperatures and shorter reaction times can decrease the extent of decomposition.[4] | Monitor the reaction closely and work it up as soon as the starting material is consumed. If possible, lower the reaction temperature. |
| Solvent Choice | Anhydrous conditions can eliminate the primary proton source for protodeboronation.[10] | Use anhydrous, degassed solvents. If water is necessary for solubility or reactivity, minimize its amount. |
Section 2: Homocoupling - The Unwanted Dimer
Q1: My reaction is producing a significant amount of a symmetrical biaryl derived from my boronic acid. What is this side product and why is it forming?
A1: This side product is the result of homocoupling , where two molecules of your boronic acid react to form a dimer.[11][12] This side reaction consumes your nucleophile and can complicate purification.[11]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways for homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product.[1][11][12][13] Higher oxygen levels have been shown to increase the amount of homocoupling.[1]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can react stoichiometrically with two equivalents of the boronic acid at the start of the reaction to form the homocoupled product and the active Pd(0) catalyst.[7][11][14]
Proposed Mechanisms for Boronic Acid Homocoupling
Caption: Proposed mechanisms for boronic acid homocoupling.
Q3: How can I suppress the formation of the homocoupled dimer?
A3: Suppressing homocoupling primarily involves controlling the oxidation state of the palladium and excluding oxygen.
Troubleshooting Strategies for Homocoupling:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Removing dissolved oxygen prevents the oxidation of the active Pd(0) catalyst, which is a primary driver of homocoupling.[11][15] | Degas the solvent and the reaction mixture thoroughly. Methods include sparging with an inert gas (N₂ or Ar) for 15-30 minutes or performing several freeze-pump-thaw cycles.[12] |
| Choice of Palladium Source | Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) eliminates the initial stoichiometric homocoupling that can occur with Pd(II) precatalysts.[11] | If using a Pd(II) precatalyst, consider switching to a Pd(0) source. Alternatively, pre-reducing the Pd(II) catalyst before adding the boronic acid can be effective. |
| Addition of a Mild Reducing Agent | A mild reducing agent can help maintain the palladium in its active Pd(0) state without interfering with the catalytic cycle. | The addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[14] |
| Ligand Choice | Bulky, electron-rich ligands can accelerate the desired cross-coupling catalytic cycle, making it more competitive than the homocoupling pathway.[12] | Use ligands such as SPhos or other Buchwald-type ligands. |
| Order of Reagent Addition | Adding the boronic acid after the other components have been heated can sometimes reduce homocoupling.[15] | Pre-heat the mixture of the aryl halide, base, and solvent under an inert atmosphere before adding the boronic acid. |
Section 3: Dehalogenation - Loss of the Electrophile
Q1: I am observing a byproduct where the halogen on my electrophile has been replaced by a hydrogen atom. What is this side reaction?
A1: This is a dehalogenation side reaction. After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Reductive elimination then yields the dehalogenated arene and regenerates the Pd(0) catalyst.[1]
Q2: What are the common sources of hydrides that lead to dehalogenation?
A2: Hydride species can be generated from various components in the reaction mixture:
-
Bases: Some amine bases or hydroxides can act as hydride donors.
-
Solvents: Solvents like alcohols can be oxidized by the palladium complex to generate a hydride ligand.[1]
-
Impurities: Impurities in the reagents or solvents can sometimes be a source of hydrides.
Q3: How can I prevent dehalogenation of my aryl halide?
A3: Preventing dehalogenation involves careful selection of reagents and ensuring the desired catalytic cycle is efficient.
Troubleshooting Strategies for Dehalogenation:
| Strategy | Rationale | Recommended Action |
| Choice of Base | Avoid bases that are known to be potential hydride donors under the reaction conditions. | Use carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄) instead of certain amine bases or hydroxides if dehalogenation is a problem. |
| Solvent Selection | Aprotic solvents are less likely to act as hydride sources compared to alcohols. | Consider using solvents like dioxane, THF, or toluene instead of alcoholic solvents.[1] |
| Optimize Ligand and Catalyst | A highly active catalyst system that promotes rapid transmetalation and reductive elimination will minimize the lifetime of the Ar-Pd(II)-X intermediate, reducing the opportunity for it to react with hydride sources. | Use bulky, electron-rich phosphine ligands to accelerate the desired C-C bond formation.[16][17] |
| Purity of Reagents | Ensure all reagents and solvents are of high purity and free from contaminants that could act as hydride sources. | Use freshly purified or high-purity reagents and solvents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or a stabilized equivalent (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe. A small amount of degassed water (e.g., 10% v/v) may be added if required for solubility or to facilitate the reaction, but be mindful of its potential role in protodeboronation.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Ligand and Catalyst Addition: Add the phosphine ligand (e.g., SPhos, 2-4 mol%) and the palladium source (e.g., Pd(OAc)₂, 1-2 mol% or a Pd(0) source) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Advanced Catalyst Selection for Challenging Suzuki-Miyaura Couplings
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry, this powerful C-C bond-forming reaction is not without its challenges, particularly when dealing with non-standard substrates.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with sterically hindered substrates, electron-rich or -poor heteroaryl systems, or general low-yield issues. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complex catalytic landscapes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing at the bench. We diagnose the likely cause and provide a systematic approach to remediation.
Problem 1: Low to No Product Formation with Sterically Hindered Substrates
Q: I am attempting to couple a di-ortho-substituted aryl halide with a bulky boronic acid, but I'm seeing only starting materials or trace product. My standard Pd(PPh₃)₄ catalyst isn't working. What should I do?
A: This is a classic challenge where steric hindrance impedes key steps of the catalytic cycle, namely the oxidative addition and the final reductive elimination.[4] Your standard Pd(PPh₃)₄ catalyst is likely too small and not electron-rich enough to overcome these high energy barriers.
Causality: Bulky groups on both coupling partners create a crowded environment around the palladium center. This slows down the rate-limiting steps. To overcome this, you need a catalyst system that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition, especially with less reactive aryl chlorides.[1][2]
Step-by-Step Solution:
-
Switch to a Specialized Ligand: This is the most critical modification.[4] Transition to bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands. These are designed to create a highly active, coordinatively unsaturated palladium(0) species.[4][5]
-
Primary Recommendation: Start with XPhos or SPhos . These are excellent general-purpose ligands for sterically demanding couplings.[4][5]
-
For Extreme Hindrance: If XPhos or SPhos fail, consider more specialized ligands like RuPhos for electron-rich substrates or ligands specifically designed for tetra-ortho-substituted biaryl synthesis, such as BI-DIME or AntPhos .[4][6][7]
-
-
Employ a Modern Precatalyst: Instead of generating the active Pd(0) species from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are air- and moisture-stable and ensure efficient and reproducible generation of the active catalyst.[8]
-
Optimize the Base and Solvent:
-
Base: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often an excellent choice, as is cesium carbonate (Cs₂CO₃). For extremely hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[4][9]
-
Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane or toluene are common and effective choices.[8][9]
-
-
Increase Reaction Temperature: Challenging couplings often require more thermal energy. Temperatures between 80-110 °C are typical.[8]
Workflow for Overcoming Steric Hindrance
Caption: Decision workflow for troubleshooting sterically hindered Suzuki couplings.
Problem 2: Catalyst Deactivation and Low Yields with Heteroaryl Substrates
Q: I'm coupling a 2-pyridylboronic acid and the reaction is sluggish, giving low yields and significant amounts of protodeboronation byproduct. Why is this happening and how can I fix it?
A: This is a well-known issue often termed the "2-pyridyl problem."[10] Heteroatoms, particularly the nitrogen in π-deficient rings like pyridine, can act as Lewis bases and coordinate to the palladium center.[10][11] This coordination can lead to catalyst inhibition or deactivation. Furthermore, heteroaryl boronic acids are often prone to protodeboronation, where the C-B bond is cleaved by a proton source (like water) before cross-coupling can occur.[10][11]
Causality: Catalyst deactivation occurs when the Lewis-basic heteroatom binds too strongly to the palladium, preventing it from participating in the catalytic cycle. Protodeboronation is a major side reaction for many heteroaryl boronic acids, accelerated by base and water.[10]
Step-by-Step Solution:
-
Stabilize the Boronic Acid: The most effective strategy is to move away from the boronic acid itself.
-
Use a Boronate Ester: Neopentyl or pinacol (Bpin) esters of the heteroarylboronic acid are significantly more stable towards protodeboronation.[11][12]
-
Use an MIDA Boronate or Trifluoroborate Salt (BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing decomposition. Potassium trifluoroborate salts are particularly robust.[13]
-
-
Select the Right Catalyst/Ligand: The coordination of the heteroatom must be managed.
-
Bulky Ligands: Ligands like SPhos or XPhos can create a sterically congested pocket around the palladium, which can disfavor the binding of the heteroatom.
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts (e.g., PEPPSI-iPr) are often highly effective for heteroaryl couplings due to their strong σ-donating character and steric bulk.[1][9]
-
-
Careful Choice of Base and Conditions:
Catalyst Deactivation Pathways
Caption: Common catalyst deactivation pathways in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction is dark black and appears to have crashed out. What does this mean? A1: The formation of a black precipitate is typically indicative of palladium black, which is finely divided, catalytically inactive palladium metal.[1] This happens when the Pd(0) species is not sufficiently stabilized by the ligand, leading to agglomeration.[16]
-
Troubleshooting:
-
Increase Ligand-to-Palladium Ratio: Ensure you have a sufficient excess of ligand (a Pd:Ligand ratio of 1:1.1 to 1:2 is common).
-
Use a More Stabilizing Ligand: Ligands with greater steric bulk or stronger binding affinity can prevent agglomeration.[1] Buchwald-type ligands are excellent for this.
-
Ensure an Inert Atmosphere: Oxygen can degrade phosphine ligands, leading to catalyst decomposition. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[8][16]
-
Q2: I see significant homocoupling of my boronic acid. How can I prevent this? A2: Homocoupling (Glaser-type coupling) of the boronic acid is often promoted by the presence of oxygen or other oxidants.[16]
-
Troubleshooting:
-
Rigorous Degassing: This is the most critical step. Degas your solvent and the reaction mixture thoroughly via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Ensure your palladium source and other reagents are not old or partially oxidized.
-
Use a Precatalyst: Modern precatalysts that generate the active Pd(0) species in situ can minimize the presence of residual Pd(II) that might initiate homocoupling pathways.[8]
-
Q3: Can I use Nickel instead of Palladium for these challenging couplings? A3: Yes, nickel catalysis is emerging as a powerful and more sustainable alternative to palladium.[17] Nickel catalysts can be particularly effective for coupling with less reactive electrophiles like aryl chlorides and can exhibit unique reactivity profiles.[17] However, catalyst deactivation pathways can be different, and reaction optimization is still required.[18][19] High-throughput screening methods are valuable for developing robust nickel-catalyzed protocols.[20]
Q4: How do I choose between different bases like K₃PO₄, Cs₂CO₃, and K₂CO₃? A4: The base plays a crucial role in activating the boronic acid for transmetalation.[2][4][21] The choice is often empirical but follows general guidelines:
-
K₂CO₃: A good, general-purpose, and inexpensive base, but sometimes not strong enough for challenging substrates.
-
K₃PO₄: Often considered the "gold standard" for difficult couplings. It is a moderately strong base that works well for sterically hindered and electron-rich substrates.[4][13] A small amount of water is often beneficial when using phosphate bases.[4][13]
-
Cs₂CO₃: A highly effective but more expensive base. Its high solubility in organic solvents can accelerate reactions. It is particularly useful for hindered couplings.[4]
-
KF: A milder base used when base-sensitive functional groups (like esters) are present.[14][22]
| Base | Strength | Common Use Case | Key Advantage |
| K₂CO₃ | Moderate | General-purpose couplings | Cost-effective |
| K₃PO₄ | Strong | Sterically hindered, sensitive substrates | High efficacy, good balance |
| Cs₂CO₃ | Strong | Very challenging/hindered couplings | High solubility and reactivity |
| KF | Mild | Substrates with base-labile groups | High functional group tolerance |
Table 1: Comparison of common bases used in Suzuki-Miyaura coupling.
Protocols
Protocol 1: High-Throughput Screening for Catalyst Optimization
For particularly challenging substrates, screening a variety of catalysts and conditions is the most efficient path to success.[23][24]
Objective: To rapidly identify the optimal ligand, base, and solvent for a challenging Suzuki-Miyaura coupling.
Materials:
-
A 24-well reaction block[23]
-
Pre-weighed catalyst vials (e.g., from a screening kit) containing different Pd sources and ligands (e.g., XPhos Pd G3, SPhos Pd G2, PEPPSI-iPr)[23]
-
Aryl halide (limiting reagent)
-
Boronic acid or ester (1.2 - 1.5 equiv.)
-
Stock solutions of bases (e.g., 2M K₃PO₄, 2M K₂CO₃)
-
Degassed solvents (e.g., Dioxane, Toluene, THF)[23]
-
Inert atmosphere glovebox or Schlenk line[23]
Procedure:
-
Preparation: Inside a glovebox, prepare stock solutions of your aryl halide and boronic acid/ester in each solvent to be tested.
-
Dosing: Add the appropriate stock solutions to the pre-weighed catalyst vials in the reaction block according to your screening plan.
-
Base Addition: Add the base stock solution to each well.
-
Sealing and Reaction: Seal the reaction block tightly.[23] Place it on a pre-heated stirring plate (e.g., 80 °C) and stir for the desired reaction time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.
Protocol 2: General Procedure for a Sterically Hindered Coupling
Objective: To couple 2-bromo-1,3-dimethylbenzene with 2-isopropylphenylboronic acid.
Procedure:
-
Setup: To an oven-dried vial equipped with a stir bar, add 2-isopropylphenylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[8]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[8]
-
Reagent Addition: Under the inert atmosphere, add degassed toluene (to achieve a concentration of ~0.2 M with respect to the aryl halide) followed by 2-bromo-1,3-dimethylbenzene (1.0 equiv.) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
Workup & Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Analyze the crude product by NMR and/or LC-MS. Purify by column chromatography.[8]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 24. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical effect of base and solvent selection on the outcome of Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the roles of the base and solvent, providing the foundational knowledge needed to troubleshoot effectively.
The Critical Role of the Base
Q1: Why is a base absolutely required for the Suzuki-Miyaura reaction?
A1: The base plays a multifaceted and indispensable role in the Suzuki-Miyaura catalytic cycle.[1] Its primary function is to activate the organoboron species (typically a boronic acid) to facilitate the crucial transmetalation step.[1][2] This activation is generally believed to occur via one of two main pathways:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This negatively charged species is much more effective at transferring its organic group to the palladium(II) center.[3][4][5]
-
Oxo-palladium Pathway: The base (e.g., hydroxide) can first react with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This complex then readily reacts with the neutral boronic acid.
Essentially, without the base, the transmetalation step is prohibitively slow, and the catalytic cycle will not turn over efficiently, leading to no product formation.[6]
Q2: My reaction is failing. How do I know if I'm using the wrong type of base?
A2: Base selection is a common failure point.[7] Issues often fall into a few categories:
-
Inappropriate Strength: A base that is too weak may not activate the boronic acid sufficiently, leading to an incomplete or stalled reaction.[5] Conversely, a base that is too strong (e.g., hydroxides, alkoxides) can cause degradation of sensitive functional groups like esters or ketones on your starting materials or product.[5]
-
Poor Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have very low solubility in purely organic solvents.[5] If the base cannot interact with the other reagents, the reaction will fail. This is why aqueous solvent mixtures are frequently employed.[8]
-
Promotion of Side Reactions: The wrong base can exacerbate side reactions. Strong bases in the presence of water are known to promote protodeboronation, where the boronic acid is simply replaced by a hydrogen atom.[5][9]
Q3: What's the difference between common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃? When should I choose one over the others?
A3: While all are common choices, their properties make them suitable for different situations.
-
Potassium Carbonate (K₂CO₃): A standard, mild, and inexpensive base. It's an excellent starting point for many simple couplings, especially when used in an aqueous solvent mixture (e.g., Toluene/Water, Dioxane/Water).[10]
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is often effective for more challenging or sterically hindered substrates where weaker bases fail.[11][12] It strikes a good balance of reactivity while often minimizing side reactions seen with stronger bases.[10] It is typically used as a fine powder.[11]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base than its potassium counterparts.[10] The larger, "softer" cesium cation is also believed to play a beneficial role. It is often a good choice when other bases give low yields, but it is more expensive.
-
Potassium Fluoride (KF): A much milder base. Fluoride ions are believed to play a unique role in activating the boronic acid.[13] KF is particularly useful for substrates containing base-sensitive functional groups (like esters) that would be hydrolyzed by stronger bases.[2][5][14]
Understanding the Impact of the Solvent
Q1: How does the solvent actually influence the reaction beyond just dissolving everything?
A1: The solvent is not an inert medium; it actively participates in and influences the catalytic cycle.[15] Key influences include:
-
Stabilizing Intermediates: The polarity of the solvent can stabilize charged or polar intermediates in the catalytic cycle. For instance, the oxidative addition step can be influenced by solvent polarity, sometimes dramatically altering reaction selectivity.[16][17][18]
-
Catalyst Speciation: Some solvents can coordinate directly to the palladium center. This can change the active catalyst from a monoligated species like [Pd(L)] to a solvent-coordinated species like [Pd(L)(solvent)].[19] This change in the catalyst's coordination sphere can invert the selectivity of the reaction, for example in couplings of chloroaryl triflates.[19][20]
-
Reagent Solubility: As a practical matter, the solvent system must adequately dissolve the aryl halide, the organoboron reagent, and allow for interaction with the (often insoluble) base. Poor solubility is a frequent cause of slow or incomplete reactions.[14][21]
Q2: What is the difference between polar protic and polar aprotic solvents in the context of a Suzuki reaction?
A2: This distinction is critical for understanding reaction behavior.
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, ethanol, isopropanol) and can act as hydrogen bond donors.[22][23] In a Suzuki reaction, they are excellent for dissolving inorganic bases like K₂CO₃ or K₃PO₄.[8] However, their ability to hydrogen bond can sometimes "cage" and deactivate nucleophilic species, and the presence of protons (from water, for example) can contribute to protodeboronation.[24][25]
-
Polar Aprotic Solvents: These solvents are polar but lack O-H or N-H bonds (e.g., DMF, DMSO, MeCN, THF, Dioxane).[22][24] They are excellent at dissolving organic reagents. Some of these solvents, like DMF and MeCN, have been shown to favor reaction at a C-OTf bond over a C-Cl bond, a phenomenon attributed to their ability to stabilize anionic transition states for oxidative addition.[16][17]
Q3: Is it always necessary to use water? What are the pros and cons of aqueous vs. anhydrous conditions?
A3: No, water is not always required. The choice depends on the specific reaction.
-
Aqueous Conditions (e.g., Toluene/H₂O, Dioxane/H₂O):
-
Pros: Excellent for dissolving inorganic bases, which often accelerates the reaction.[8] Can be more economical and environmentally friendly.
-
Cons: Increases the risk of protodeboronation, especially with sensitive boronic acids.[21] Can cause hydrolysis of sensitive functional groups (e.g., esters).[14]
-
-
Anhydrous Conditions (e.g., dry THF, Toluene, CPME):
Part 2: Troubleshooting Guide
Use this guide to diagnose and solve specific issues encountered during your experiments.
Q: My reaction has a low or zero yield. What are the first base- and solvent-related parameters I should check?
A: When a reaction fails, systematically review these key points:
-
Check Your Base: Was it appropriate for your substrate? If you used a mild base like K₂CO₃ with a challenging, electron-rich aryl chloride, it may not be strong enough. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[12]
-
Ensure Reagent Solubility: Are all your components dissolving? If you are running an anhydrous reaction and the base is sitting at the bottom as a solid clump, it's not participating effectively. Switch to a solvent system where the reagents are more soluble, or move to an aqueous system (e.g., Dioxane/Water 4:1) to dissolve the base.[14][21]
-
Verify Reagent Quality & Inertness: Ensure your solvent is properly degassed. Oxygen can kill the Pd(0) catalyst and promote homocoupling.[9][21] Make sure your base is a fine, free-flowing powder, as clumpy solids have poor surface area.[11]
Q: I'm observing significant protodeboronation of my boronic acid. How can my choice of base and solvent mitigate this?
A: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a major pathway for reagent decomposition.[9][10]
-
Switch to Anhydrous Conditions: This is the most effective first step. Water is often the proton source for this side reaction. Use dry solvents and reagents.[21]
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[5] Switch from carbonates or phosphates to potassium fluoride (KF), which is known to be effective while being less harsh.[5][10]
-
Use a More Stable Boron Reagent: If the problem persists, the boronic acid itself may be inherently unstable. Consider converting it to a more stable boronate ester, such as a pinacol or MIDA ester, which are less prone to protodeboronation.[5][9]
Q: Homocoupling of my boronic acid is a major side product. What should I change?
A: Homocoupling (the coupling of two boronic acid molecules) is often promoted by the presence of oxygen.[5]
-
Improve Degassing Technique: This is critical. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Use techniques like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or several freeze-pump-thaw cycles.[21][26] Maintain a positive pressure of inert gas throughout the reaction.[21]
-
Use a Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) state. Inefficient reduction can lead to side reactions. Using a well-defined Pd(0) precatalyst (e.g., a Buchwald-type G3 or G4 precatalyst) ensures efficient initiation of the desired catalytic cycle.[10][11]
Q: My substrate contains a base-labile functional group (e.g., an ester). What is the best approach?
A: Protecting sensitive functional groups is paramount.
-
Select a Mild Base: Avoid strong bases like NaOH, KOH, or alkoxides (NaOtBu).[5] The best choices are often potassium fluoride (KF) or milder carbonates like K₂CO₃.[2][5][14]
-
Use Anhydrous Conditions: The presence of water combined with a base is what typically drives ester hydrolysis. Running the reaction under strictly anhydrous conditions will protect the ester group.[14]
-
Minimize Reaction Time and Temperature: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature or for a shorter duration, minimizing the exposure of the sensitive group to the basic conditions.
Part 3: Data Summaries & Experimental Protocols
Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
| Base | Formula | Relative Strength | Typical Use Case | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Mild | General purpose, good starting point for standard couplings.[10] | Often requires an aqueous co-solvent for solubility and activity.[8] |
| Potassium Phosphate | K₃PO₄ | Moderate-Strong | Challenging or sterically hindered substrates; electron-rich halides.[11][12] | Often used as a finely ground powder under anhydrous or aqueous conditions.[11] |
| Cesium Carbonate | Cs₂CO₃ | Strong | When weaker bases fail; can accelerate slow reactions.[10] | More expensive; highly effective but may promote side reactions with sensitive substrates. |
| Potassium Fluoride | KF | Mild | Substrates with base-sensitive functional groups (e.g., esters).[5][10] | Unique activation mechanism; can be used in anhydrous conditions.[2] |
| Sodium Hydroxide | NaOH | Very Strong | Not commonly recommended for fine chemical synthesis. | High basicity can cause significant side reactions and substrate degradation.[13] |
| Triethylamine | NEt₃ | Organic/Weak | Rarely effective as the primary base in modern protocols. | Generally insufficient to promote efficient transmetalation.[1] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1]
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Type | Boiling Point (°C) | Typical Use Case | Key Considerations |
| Toluene | Aromatic, Nonpolar | 111 | General purpose, often with an aqueous co-solvent.[6] | Good for higher temperature reactions. Easy to dry. |
| 1,4-Dioxane | Ether, Polar Aprotic | 101 | Very common, typically in a mixture with water (e.g., 4:1).[9] | Miscible with water. Peroxide formation risk upon storage. |
| Tetrahydrofuran (THF) | Ether, Polar Aprotic | 66 | Lower temperature reactions.[16] | Lower boiling point limits reaction temperature. Peroxide formation risk. |
| Dimethylformamide (DMF) | Amide, Polar Aprotic | 153 | Good for dissolving a wide range of substrates.[27] | High boiling point can make removal difficult. Can alter selectivity.[16] |
| Water | Polar Protic | 100 | Used as a co-solvent to dissolve inorganic bases.[6] | Can promote protodeboronation.[21] Environmentally friendly. |
| Cyclopentyl Methyl Ether (CPME) | Ether, "Green" | 106 | A more environmentally friendly alternative to THF or Dioxane.[21] | High boiling point, low water miscibility, stable to peroxide formation.[21] |
Protocol 1: General Procedure for a Suzuki-Miyaura Reaction
This protocol is a robust starting point for coupling an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1 v/v, 5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, and the finely powdered base.[11]
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9][10]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.[11] Then, add the degassed solvent mixture via syringe.[9]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80–100 °C). Stir the mixture vigorously.[5][11]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[9][11]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.[5][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[9][11]
Part 4: Mechanistic Visualizations
The following diagrams illustrate the key decision points and mechanisms discussed in this guide.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical roles of the base in the transmetalation step and the solvent in influencing catalyst stability and reactivity.
Caption: A decision-making flowchart for troubleshooting common issues in Suzuki-Miyaura reactions based on the observed outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 23. theorango.com [theorango.com]
- 24. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 25. m.youtube.com [m.youtube.com]
- 26. reddit.com [reddit.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling of Boronic Acids
Welcome to the technical support center for managing the homocoupling of boronic acids in metal-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the formation of symmetrical biaryl byproducts (Ar-Ar) in their reactions, most notably the Suzuki-Miyaura coupling. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you minimize this common side reaction and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant problem?
Boronic acid homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl. This byproduct, often referred to as a "Glaser-type" or "Ullmann-type" product, complicates purification, lowers the yield of the desired product, and consumes valuable starting material and catalyst.
Q2: What are the primary drivers of boronic acid homocoupling?
While the exact mechanism can be complex and debated, homocoupling is primarily driven by oxidative processes. The key factors that promote this unwanted reaction include:
-
Presence of Oxygen: Dissolved oxygen is a major culprit, promoting the oxidative coupling of boronic acids on the palladium catalyst surface.
-
Choice of Base and Solvent: The reaction conditions, particularly the strength and type of base and the polarity of the solvent, can significantly influence the rate of homocoupling.
-
Catalyst System: The nature of the palladium precursor and the choice of ligand can either suppress or accelerate the homocoupling pathway.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling.
Q3: Is it possible to completely eliminate homocoupling?
While complete elimination can be challenging, especially with highly activated or sensitive substrates, it is possible to reduce homocoupling to negligible levels (<1-2%) through careful optimization of reaction conditions. The strategies outlined in this guide provide a systematic approach to achieving this.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental observations and provides a structured approach to resolving them.
Issue 1: Significant formation of symmetrical biaryl byproduct (>10%) detected by LCMS/TLC.
This is the most common manifestation of a homocoupling problem. It indicates that the conditions are favoring the oxidative self-coupling of the boronic acid over the desired reaction with the aryl halide.
Mechanistic Insight: The catalytic cycle for homocoupling is often initiated by the oxidation of the Pd(0) active catalyst. Oxygen can facilitate the oxidation of the boronic acid or the palladium center, leading to the formation of the Ar-Ar bond. Rigorous exclusion of oxygen is the first and most critical step in suppressing this pathway.
Recommended Solutions:
-
Protocol 1.1: Standard Inert Gas Sparging
-
Combine the boronic acid, aryl halide, base, and solvent in the reaction flask.
-
Insert a long needle connected to an inert gas (Argon or Nitrogen) source, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solution for 20-30 minutes.
-
After sparging, remove the needles and add the palladium catalyst and ligand under a positive pressure of inert gas.
-
-
Protocol 1.2: Freeze-Pump-Thaw (For Highly Sensitive Reactions)
-
Place the reaction mixture (without catalyst) in a flask sealed with a septum.
-
Freeze the mixture using a liquid nitrogen bath until it is a solid block.
-
Apply a high vacuum for 5-10 minutes to remove gases from above the frozen solid.
-
Close the connection to the vacuum and remove the flask from the liquid nitrogen bath.
-
Allow the mixture to thaw completely. You may see gas bubbles evolve.
-
Repeat this cycle 3-4 times for maximum effectiveness.
-
Finally, backfill the flask with inert gas before adding the catalyst.
-
Mechanistic Insight: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species. However, strong bases, particularly in the presence of water, can accelerate the protodeboronation of the starting material and, in some cases, promote homocoupling. Weaker bases or non-aqueous conditions can be beneficial.
Recommended Solutions:
-
Consider Switching to a Weaker Base: If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Use Fluoride-Based Activation: Cesium fluoride (CsF) or potassium fluoride (KF) can be highly effective, particularly in anhydrous organic solvents like dioxane or THF. Fluoride activates the boronic acid without requiring water.
Table 1: Comparison of Common Bases and Their General Impact on Homocoupling
| Base | Typical Solvent(s) | General Impact on Homocoupling | Notes |
| NaOH, KOH | H₂O/Organic | Can promote homocoupling, especially at high concentrations. | Use with caution; ensure stoichiometry is precise. |
| Na₂CO₃, K₂CO₃ | H₂O/Organic | Moderate; a common starting point. | A good balance of reactivity and selectivity. |
| K₃PO₄ | Toluene, Dioxane | Often reduces homocoupling compared to stronger bases. | Effective for many systems, particularly with hindered substrates. |
| CsF, KF | THF, Dioxane | Generally low levels of homocoupling. | Excellent for anhydrous conditions and sensitive boronic acids. |
Mechanistic Insight: The ligand bound to the palladium center dictates the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands generally accelerate the rate of reductive elimination, which forms the desired product. This outcompetes the side reactions that lead to homocoupling.
Recommended Solutions:
-
Employ Bulky, Electron-Rich Monophosphine Ligands: Ligands like SPhos, XPhos, or RuPhos are industry standards for suppressing homocoupling and promoting efficient cross-coupling of challenging substrates.
-
Screen Different Ligand Classes: If one class of ligand is not performing well, consider screening others. For example, if a Buchwald-type biarylphosphine ligand fails, a ferrocenyl-based ligand like dppf might offer different selectivity.
Visualizing the Reaction Pathways
A clear understanding of the competing reaction cycles is essential for effective troubleshooting.
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
Troubleshooting Workflow
When encountering homocoupling, follow this systematic decision tree to diagnose and solve the issue.
Caption: A systematic workflow for troubleshooting homocoupling.
Technical Support Center: Enhancing the Reactivity of Electron-Deficient Arylboronic Acids in Cross-Coupling Reactions
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the challenges associated with electron-deficient arylboronic acids in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your success with these often-problematic substrates.
Introduction: The Challenge of Electron-Deficient Arylboronic Acids
Electron-deficient arylboronic acids are crucial building blocks in medicinal chemistry and materials science. However, their use in the robust and versatile Suzuki-Miyaura coupling is often plagued by low yields and inconsistent results. The electron-withdrawing nature of substituents on the aromatic ring decreases the nucleophilicity of the boronic acid, which can significantly slow down the rate-determining transmetalation step of the catalytic cycle.[1] Furthermore, these substrates are more susceptible to decomposition pathways such as protodeboronation, where the C-B bond is cleaved, and homocoupling.[1][2]
This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges effectively. By understanding the underlying mechanistic principles and employing the optimized strategies outlined below, you can unlock the full synthetic potential of these valuable reagents.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with an electron-deficient arylboronic acid is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with these substrates typically stem from a few key issues. A systematic approach to troubleshooting is recommended:
-
Slow Transmetalation: The reduced nucleophilicity of the electron-deficient arylboronic acid is a primary culprit. This step is often the turnover-limiting step in the catalytic cycle for these substrates.[3] To address this, consider using more forcing conditions, such as higher temperatures, or more active catalyst systems.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of protic solvents or aqueous bases.[2][4] Minimizing water content and choosing the right base are critical.
-
Catalyst Inactivation: Oxygen can deactivate the palladium catalyst, leading to reaction failure.[5] Ensuring a properly degassed reaction mixture and maintaining an inert atmosphere are crucial.
-
Homocoupling: The self-coupling of the boronic acid can be a significant side reaction, often promoted by the presence of oxygen.[4]
Q2: How can I minimize protodeboronation when working with electron-deficient arylboronic acids?
A2: Protodeboronation is a common challenge that can be mitigated through several strategies:
-
Use of Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can serve as a proton source for this side reaction. Employing rigorously dried solvents and reagents can be beneficial.[2]
-
Choice of Base: Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxide bases, as they can reduce the rate of protodeboronation.[2]
-
Stable Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative is a highly effective strategy. Common choices include:
-
Pinacol esters: These are generally more stable than the corresponding boronic acids.[4]
-
Potassium trifluoroborate salts (ArBF₃K): These salts are significantly more resistant to protodeboronation and are often excellent coupling partners.[6]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, air- and moisture-insensitive solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[7]
-
Diethanolamine (DABO) adducts: These form stable, crystalline solids that can be easily handled and used directly in coupling reactions.[8]
-
Q3: What type of ligands and palladium sources are most effective for coupling electron-deficient arylboronic acids?
A3: The choice of ligand and palladium source is critical for activating these challenging substrates.
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center, promote the oxidative addition step, and accelerate the overall catalytic cycle.[9] Highly effective ligand classes include:
-
Palladium Source: While Pd(PPh₃)₄ can be used, modern Pd(II) precatalysts are often more reliable and efficient. These precatalysts are more stable and are readily reduced in situ to the active Pd(0) species. Examples include palladacycles and complexes like [Pd(IPr)(cin)Cl].[10][11]
Q4: Can a nickel-based catalyst be a better choice for my electron-deficient arylboronic acid?
A4: Yes, in some cases, nickel catalysts can outperform palladium for these challenging substrates. Nickel(0) complexes, often used with tricyclohexylphosphine (PCy₃) as a ligand, have been shown to be highly efficient for the coupling of electron-poor arylboronic acids, even with less reactive electrophiles like aryl arenesulfonates.[1] These systems can sometimes operate at room temperature and may favor the transmetalation of electron-poor arylboronic acids.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of electron-deficient arylboronic acids.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst | 1. Use a Fresh Palladium Source and Ligand: Phosphine ligands can oxidize over time. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[2] 2. Switch to a Precatalyst: Use a more stable Pd(II) precatalyst (e.g., a Buchwald G3 precatalyst) to ensure efficient generation of the active Pd(0) species. |
| Inefficient Transmetalation | 1. Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for this slow step. 2. Use a Stronger, Non-Aqueous Base: A base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker carbonate bases for activating the boronic acid.[4] 3. Employ Bulky, Electron-Rich Ligands: Ligands like SPhos or XPhos can accelerate the transmetalation step.[9] |
| Protodeboronation of Starting Material | 1. Use a Boronic Acid Surrogate: Convert the boronic acid to a more stable pinacol ester, trifluoroborate salt, or MIDA boronate.[4][6] 2. Minimize Water: Use anhydrous solvents and reagents. If an aqueous base is necessary, consider a biphasic system to minimize contact of the boronic acid with water. |
| Oxygen Contamination | 1. Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period.[5] 2. Maintain an Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of an inert gas. |
Problem 2: Significant Side Product Formation (Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps & Rationale |
| Boronic Acid Homocoupling | 1. Ensure Rigorous Degassing: Oxygen is a major contributor to homocoupling.[4] 2. Optimize Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading. 3. Use a Pd(0) Source: If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0) to avoid side reactions promoted by Pd(II) species. |
| Dehalogenation of Aryl Halide | 1. Use a Milder Base: Strong bases can sometimes promote dehalogenation. 2. Lower the Reaction Temperature: This can help to favor the desired cross-coupling pathway over side reactions. 3. Employ a More Efficient Catalyst System: A highly active catalyst can promote the desired reaction at a lower temperature, minimizing side reactions. |
Data & Performance Comparison
The choice of ligand and base can dramatically impact the yield of a Suzuki-Miyaura coupling with an electron-deficient arylboronic acid. The following tables provide comparative data to guide your selection.
Table 1: Comparison of Ligand Performance
Reaction: 6-Bromonicotinonitrile with Phenylboronic Acid
| Ligand | Catalyst | Base | Solvent | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 25 |
| PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 68 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 92 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 95 |
This data illustrates the significant improvement in yield achieved with bulky, electron-rich biarylphosphine ligands like XPhos and SPhos for an electron-deficient heteroaryl halide. A similar trend is observed for reactions with electron-deficient arylboronic acids.[9]
Table 2: Comparison of Base Performance
Reaction: 4-Bromobenzonitrile with Phenylboronic Acid
| Base | Catalyst | Ligand | Solvent | Yield (%) |
| Na₂CO₃ | Pd(PPh₃)₄ | - | DME/H₂O | 78 |
| K₂CO₃ | Pd(PPh₃)₄ | - | DME/H₂O | 85 |
| Cs₂CO₃ | Pd(PPh₃)₄ | - | DME/H₂O | 91 |
| K₃PO₄ | Pd(PPh₃)₄ | - | DME/H₂O | 94 |
| NaOH | Pd(PPh₃)₄ | - | DME/H₂O | 65 |
This table demonstrates that for this coupling, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ provide higher yields compared to weaker carbonates and strong hydroxide bases.[10][12]
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling with an Electron-Deficient Arylboronic Acid
This protocol is designed for a small-scale (0.5 mmol) reaction and incorporates best practices for handling sensitive reagents.
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
Electron-deficient arylboronic acid (or ester/salt) (0.75 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed vial containing a magnetic stir bar, add the aryl halide, electron-deficient arylboronic acid, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This can be done by evacuating and backfilling with the inert gas three times.[4]
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Ester
This protocol describes the straightforward preparation of a stable DABO boronate ester from an arylboronic acid.[8][13]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Diethanolamine (1.0-1.1 equiv)
-
Dichloromethane or Diethyl Ether
Procedure:
-
Dissolution/Suspension: In a flask, dissolve or suspend the arylboronic acid in dichloromethane or diethyl ether at room temperature.
-
Addition: Add diethanolamine dropwise while stirring.
-
Precipitation: A white precipitate of the DABO boronate ester will typically form within minutes.
-
Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting stable, crystalline solid can be used directly in Suzuki-Miyaura coupling reactions.[8][13]
Visualized Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling of electron-deficient arylboronic acids.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with Electron-Deficient Arylboronic Acids
Caption: Key challenges associated with using electron-deficient arylboronic acids.
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Structural Elucidation of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid, a versatile building block in contemporary medicinal chemistry.
This guide is structured to not only present the spectral data but also to explain the underlying principles that govern the observed chemical shifts and coupling patterns. We will undertake a comparative analysis with structurally related analogs to highlight the unique spectral signatures imparted by the thiomorpholine and boronic acid moieties. This approach is designed to empower the practicing scientist to confidently identify and characterize similar molecular architectures.
¹H NMR Spectral Analysis: A Detailed Assignment
The ¹H NMR spectrum of this compound offers a wealth of structural information. By analyzing the chemical shifts, integration, and multiplicity of the signals, a complete picture of the proton environment within the molecule can be assembled.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H-a, H-a' | ~ 3.8 - 4.0 | Broad Multiplet | 4H | Protons adjacent to the nitrogen of the thiomorpholine ring. Expected to be deshielded due to the inductive effect of the nitrogen and the amide carbonyl. |
| H-b, H-b' | ~ 2.7 - 2.9 | Broad Multiplet | 4H | Protons adjacent to the sulfur of the thiomorpholine ring. Less deshielded than H-a protons.[3][4] |
| H-c, H-c' | ~ 7.4 - 7.6 | Doublet | 2H | Aromatic protons ortho to the amide carbonyl group. Deshielded by the electron-withdrawing nature of the carbonyl. |
| H-d, H-d' | ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the boronic acid group. Deshielded due to the electron-withdrawing character of the boronic acid.[5] |
| B(OH)₂ | ~ 8.0 - 8.5 | Broad Singlet | 2H | Protons of the boronic acid hydroxyl groups. The chemical shift can be highly variable and dependent on concentration, solvent, and water content. |
Comparative Analysis: The Influence of Heteroatoms
A powerful approach to understanding structure-spectra relationships is through comparative analysis. Let's compare the predicted spectrum of our target molecule with that of its oxygen-containing analog, (4-(morpholine-4-carbonyl)phenyl)boronic acid.
-
Thiomorpholine vs. Morpholine: The key difference lies in the chemical shifts of the heterocyclic ring protons. In morpholine, the protons adjacent to the oxygen (H-a) are typically found around 3.7 ppm, while those adjacent to the nitrogen are around 3.5 ppm.[6] In our thiomorpholine analog, the protons adjacent to the sulfur (H-b) are expected to be upfield (more shielded) compared to the oxygen-adjacent protons in morpholine, likely appearing around 2.7-2.9 ppm.[3][4] This is due to the lower electronegativity of sulfur compared to oxygen.
-
Amide Linkage: The amide carbonyl group exerts a significant electron-withdrawing effect, leading to the deshielding of the adjacent aromatic protons (H-c, H-c'). This effect is crucial for assigning the aromatic signals.
Experimental Protocol for ¹H NMR Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.[7][8]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0 - 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.[9]
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a gentle exponential window function (line broadening of 0.3 Hz).
-
Perform Fourier transformation, followed by phasing and baseline correction.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~ 168 - 172 | Carbonyl carbon, highly deshielded. |
| C-ipso (C-B) | ~ 130 - 135 | Aromatic carbon attached to the boronic acid. The exact shift is influenced by the electronic nature of the boronic acid group. |
| C-ipso (C-C=O) | ~ 135 - 140 | Aromatic carbon attached to the carbonyl group. Deshielded due to the carbonyl's electron-withdrawing effect. |
| C-ortho (to C=O) | ~ 128 - 130 | Aromatic carbons ortho to the carbonyl group. |
| C-ortho (to B) | ~ 134 - 136 | Aromatic carbons ortho to the boronic acid group. |
| C-N (Thiomorpholine) | ~ 48 - 52 | Carbons adjacent to the nitrogen in the thiomorpholine ring.[10] |
| C-S (Thiomorpholine) | ~ 28 - 32 | Carbons adjacent to the sulfur in the thiomorpholine ring. More shielded than the C-N carbons.[4][10] |
Comparative Insights: Phenylboronic Acid Derivatives
The chemical shifts of the aromatic carbons are sensitive to the nature of the substituents on the phenyl ring.[11][12]
-
Boronic Acid Group: The boronic acid group is generally considered to be electron-withdrawing, which influences the chemical shifts of the aromatic carbons.
-
Thiomorpholine-4-carbonyl Group: This amide substituent is also electron-withdrawing, and its effect is most pronounced on the ipso-carbon and the ortho-carbons.
By comparing the aromatic carbon shifts to those of unsubstituted phenylboronic acid, the electronic contributions of the thiomorpholine-4-carbonyl group can be quantified.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Spectrometer Setup: A 100 MHz or higher (for a 400 MHz ¹H instrument) spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 - 4096 scans are typically required to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz).
-
Perform Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm) or TMS (0.00 ppm).
-
Caption: Influence of substituents on ¹³C chemical shifts.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. Through a combination of predicted spectral data, comparative analysis with relevant analogs, and robust experimental protocols, this guide serves as a practical resource for researchers. The principles discussed herein are broadly applicable to the structural elucidation of a wide range of organic molecules, reinforcing the indispensable role of NMR spectroscopy in modern chemical research and development.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. quora.com [quora.com]
- 3. Thiomorpholine(123-90-0) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 6. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]
- 11. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Introduction: The Suzuki Coupling and the Imperative for Precise Mass Spectrometry Analysis
A comprehensive guide to the mass spectrometry analysis of Suzuki coupling products for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds, most commonly to create biaryl compounds. This Nobel Prize-winning reaction is indispensable in the pharmaceutical industry for the synthesis of complex molecules. The reaction's efficiency and functional group tolerance have made it a workhorse, but like any chemical transformation, it requires rigorous analysis to confirm product identity, assess purity, and quantify yield. Mass spectrometry (MS) has emerged as an indispensable tool for these tasks, offering unparalleled sensitivity and specificity.
This guide provides a detailed comparison of mass spectrometry techniques for the analysis of Suzuki coupling products, supported by experimental insights and data. We will delve into the nuances of ionization methods, the power of high-resolution analysis, and the utility of tandem MS for structural confirmation, providing a robust framework for researchers in the field.
Choosing the Right Ionization Technique: A Comparative Analysis
The choice of ionization technique is paramount for the successful MS analysis of Suzuki coupling products. The ideal method depends on the analyte's polarity, thermal stability, and the complexity of the reaction mixture.
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and semi-polar molecules. It is the most common technique coupled with liquid chromatography (LC-MS) for the analysis of Suzuki coupling reactions.
-
Mechanism: In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Advantages: ESI is a soft ionization method, meaning it imparts little excess energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺). This simplifies spectral interpretation and allows for accurate molecular weight determination.
-
Limitations: ESI is less efficient for nonpolar compounds, which can be a limitation for some Suzuki coupling products.
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is a good alternative to ESI for the analysis of less polar and more volatile compounds.
-
Mechanism: In APCI, the analyte solution is vaporized in a heated nebulizer. A corona discharge then creates reactant ions from the solvent vapor, which in turn ionize the analyte molecules through chemical reactions.
-
Advantages: APCI can effectively ionize nonpolar compounds that are not amenable to ESI. It is also less susceptible to matrix effects than ESI.
-
Limitations: APCI is a more energetic ionization process than ESI and may cause in-source fragmentation for some labile molecules.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a solid-state ionization technique that is useful for a wide range of molecules, including nonpolar compounds and organometallic complexes.
-
Mechanism: The analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser is then used to desorb and ionize the analyte molecules.
-
Advantages: MALDI is tolerant of salts and other impurities in the sample, making it suitable for the direct analysis of crude reaction mixtures. It is also a soft ionization technique that typically produces singly charged ions, simplifying spectral interpretation.
-
Limitations: MALDI can be more time-consuming than ESI or APCI due to the need for sample preparation and co-crystallization.
Comparative Summary of Ionization Techniques
| Ionization Technique | Analyte Polarity | Fragmentation | Throughput | Key Advantages | Key Disadvantages |
| ESI | Polar to semi-polar | Low (soft ionization) | High (LC-MS compatible) | High sensitivity, minimal fragmentation | Poor for nonpolar compounds, matrix effects |
| APCI | Nonpolar to semi-polar | Moderate | High (LC-MS compatible) | Good for nonpolar compounds, less matrix effects | Potential for in-source fragmentation |
| MALDI | Broad range | Low (soft ionization) | Moderate | Salt tolerant, good for complex mixtures | Requires matrix, potential for analyte degradation |
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is a powerful tool for confirming the identity of a Suzuki coupling product and for identifying unknown impurities.
The resolving power of a mass spectrometer is its ability to distinguish between two peaks of similar mass-to-charge ratio. A resolving power of 20,000 is typically sufficient to distinguish between compounds with the same nominal mass but different elemental compositions.
For example, consider two potential products with a nominal mass of 200 Da: C14H12O and C13H8O2. Their exact masses are 200.0888 Da and 200.0470 Da, respectively. An HRMS instrument can easily distinguish between these two compounds, providing unambiguous identification of the desired product.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a technique that is used to obtain structural information about a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented. The resulting fragment ions are then analyzed to provide information about the structure of the precursor ion.
For Suzuki coupling products, MS/MS can be used to:
-
Confirm the connectivity of the two aryl groups: Fragmentation of the biaryl product will typically result in cleavage of the newly formed C-C bond, providing evidence for the successful coupling reaction.
-
Identify the position of substituents: The fragmentation pattern can provide information about the location of substituents on the aryl rings.
-
Distinguish between isomers: Different isomers will often produce unique fragmentation patterns, allowing for their differentiation.
Quantitative Analysis of Suzuki Coupling Reactions by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of Suzuki coupling reactions. By separating the components of the reaction mixture by LC before MS analysis, it is possible to quantify the starting materials, product, and any byproducts.
A typical workflow for quantitative LC-MS analysis involves:
-
Method Development: Optimization of the LC separation and MS detection parameters.
-
Calibration: Preparation of a calibration curve using standards of known concentration.
-
Sample Analysis: Injection of the reaction mixture into the LC-MS system.
-
Data Processing: Integration of the peak areas and calculation of the concentrations of each component.
Real-time Reaction Monitoring with Ambient Ionization MS
Ambient ionization techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), allow for the direct analysis of samples in their native state with minimal or no sample preparation. These techniques can be used for the real-time monitoring of Suzuki coupling reactions, providing valuable information about reaction kinetics and mechanism.
Experimental Protocols
General Protocol for LC-MS Analysis of a Suzuki Coupling Reaction
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compounds.
-
-
MS Detection:
-
Ionization Source: ESI or APCI.
-
Polarity: Positive ion mode.
-
Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
-
Troubleshooting
-
No signal: Check the sample concentration, ionization source parameters, and instrument tuning.
-
Poor peak shape: Optimize the LC separation conditions.
-
In-source fragmentation: Reduce the source temperature or use a softer ionization technique.
-
Matrix effects: Dilute the sample or use a more effective sample preparation method.
Conclusion
Mass spectrometry is an essential tool for the analysis of Suzuki coupling reactions. By carefully selecting the appropriate ionization technique and using high-resolution and tandem MS, it is possible to obtain detailed information about the identity, purity, and quantity of the reaction products. The continued development of new MS techniques, such as ambient ionization, will further enhance our ability to study these important reactions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for the LC-MS analysis of Suzuki coupling products.
A Senior Application Scientist’s Guide to the Structural Elucidation of Boronic Acid Derivatives: A Comparative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Precision in Boronic Acid Chemistry
Boronic acids and their derivatives have become indispensable scaffolds in modern chemistry. Their unique electronic properties and reversible covalent bonding capabilities have cemented their role in fields ranging from organic synthesis (e.g., the Suzuki-Miyaura cross-coupling) to the development of therapeutics, such as the proteasome inhibitor Bortezomib.[1] The therapeutic and material applications of these molecules are fundamentally dictated by their three-dimensional structure and their intricate non-covalent interactions. Therefore, an unambiguous determination of their solid-state architecture is not merely an academic exercise but a critical step in rational drug design and materials engineering.
This guide provides an in-depth comparison of X-ray crystallography with alternative and complementary analytical techniques for the structural elucidation of boronic acid derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[2] It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the behavior of boronic acid derivatives.[3]
However, the unique chemistry of the boronic acid moiety—specifically the B(OH)₂ group—presents distinct challenges and opportunities in crystallographic studies.
Inherent Challenges & Strategic Solutions
-
Dehydration to Boroxines: Boronic acids are notoriously prone to dehydration, trimerizing into cyclic boroxine anhydrides.[4] This transformation can occur during crystallization attempts, leading to a crystal of the anhydride rather than the desired acid. The experimental conditions, particularly solvent choice and temperature, must be meticulously controlled to favor the monomeric acid form.
-
Hydrogen Bonding and Supramolecular Assembly: The hydroxyl groups of the boronic acid moiety are excellent hydrogen bond donors and acceptors. This leads to the formation of predictable and robust supramolecular synthons, most commonly head-to-tail hydrogen-bonded dimers.[5] Understanding and leveraging these interactions is a cornerstone of crystal engineering with boronic acids.[6][7]
-
Obtaining Quality Crystals: Many boronic acid derivatives are challenging to crystallize into the high-quality single crystals required for diffraction.[8][9] This has spurred the development of alternative crystallographic strategies.
Comparative Crystallographic Approaches
| Technique | Principle | Advantages | Limitations | Best Suited For... |
| Direct Crystallization | Slow evaporation, vapor diffusion, or cooling of a supersaturated solution of the target molecule.[8] | Straightforward; provides the structure of the molecule without co-formers. | Can be difficult to achieve high-quality crystals; susceptible to boroxine formation. | Compounds that readily form well-ordered, single crystals. |
| Co-crystallization | Crystallizing the target boronic acid with a stoichiometrically defined amount of a second molecule (a co-former).[10] | Overcomes poor crystallization propensity; stabilizes desired conformations; introduces new intermolecular interactions.[11] | The resulting structure is a complex, not the pure compound; requires screening of co-formers. | "Stubborn" molecules that fail to crystallize on their own; studying intermolecular interactions. |
| Synchrotron Diffraction | Using high-intensity, highly collimated X-rays from a synchrotron source.[12] | Can analyze microscopic or weakly diffracting crystals; reduces data collection time, minimizing radiation damage.[13][14] | Requires access to specialized synchrotron facilities; can be cost-prohibitive. | Extremely small crystals (<10 µm), weakly diffracting samples, or sensitive biological complexes.[12] |
Orthogonal & Complementary Techniques: Building a Holistic Structural Picture
While SCXRD is unparalleled, a multi-faceted analytical approach provides a more comprehensive understanding and is often necessary when single crystals are unobtainable.
NMR Spectroscopy: A Window into Solution-State Behavior
Nuclear Magnetic Resonance (NMR) is a powerful tool for characterizing boronic acids, particularly in the solution phase, offering a crucial counterpoint to the solid-state data from crystallography.
-
¹¹B NMR Spectroscopy: This is the most informative NMR technique for this class of compounds.[15] The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination environment of the boron atom.[16][17]
-
sp²-hybridized trigonal planar boronic acids typically resonate in the range of δ 28-33 ppm .
-
sp³-hybridized tetrahedral boronate esters or adducts show a significant upfield shift to δ 5-13 ppm .
-
This distinction makes ¹¹B NMR an excellent tool for monitoring binding events with diols or confirming the Lewis acidic nature of the boron center.[18]
-
-
¹H and ¹³C NMR: Provide standard characterization of the organic scaffold of the molecule.
-
¹⁷O NMR: Can offer further insight into the B-O bonding environment, though it is a less common technique.[19]
Mass Spectrometry: Confirming Identity and Purity
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized derivative. However, like crystallization, the technique can be complicated by the chemistry of boronic acids.[4]
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | Formation of [M+H]⁺, [M-H]⁻, or solvent adducts. | Soft ionization, suitable for LC-MS.[20] | Spectra can be complicated by in-source dehydration to boroxines or adduct formation.[4] |
| MALDI-MS | Optional | Often forms adducts with the matrix (e.g., DHB).[21] | High sensitivity, tolerant of salts. | Requires a suitable matrix; derivatization can simplify spectra.[21] |
| GC-MS | Mandatory | Requires derivatization (e.g., silylation) to increase volatility. | Excellent chromatographic separation, reproducible fragmentation patterns. | Destructive; requires volatile derivatives.[4] |
Computational Modeling: The Predictive and Explanatory Power of DFT
Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data.[11] They can predict minimum energy conformations, simulate intermolecular interactions, and help rationalize observed crystal packing.[22][23] In cases where experimental data is ambiguous, computational modeling can provide crucial insights into the most probable structures.
Experimental Protocols: A Self-Validating System
The trustworthiness of any structural claim rests on the rigor of the experimental protocol. The following sections provide detailed, field-proven methodologies.
Protocol 1: General Single Crystal Growth of a Boronic Acid Derivative
Causality: The goal is to slowly approach supersaturation without crashing the compound out of solution, allowing for the ordered growth of a single crystal lattice. Slow evaporation is often the simplest and most effective method.[8]
-
Solvent Selection: Screen for a solvent or solvent system in which the boronic acid derivative has moderate solubility. Avoid solvents that are excessively reactive or from which the compound is completely insoluble. Common starting points include ethanol, water, or mixtures like dichloromethane/hexane.
-
Solution Preparation: Dissolve the purified compound in the chosen solvent to create a near-saturated solution at room temperature. Gentle warming can be used to increase solubility, but be cautious of promoting boroxine formation.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinpricks. This allows the solvent to evaporate over the course of several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm with sharp edges) have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for diffraction.
Protocol 2: Co-crystallization Screening by Slow Evaporation
Causality: Co-formers are selected based on their ability to form robust, complementary hydrogen bonds with the boronic acid's B(OH)₂ group.[10][11] By creating a more extensive and stable hydrogen-bonding network, the co-former guides the molecules into a crystalline lattice.
-
Co-former Selection: Choose a range of pharmaceutically acceptable co-formers with strong hydrogen bond acceptor/donor sites (e.g., caffeine, theophylline, isonicotinamide, 4,4'-bipyridine).
-
Stoichiometric Preparation: In separate vials, prepare solutions of the boronic acid and each co-former in a suitable solvent (e.g., ethanol).
-
Mixing: Combine the solutions in defined stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
-
Crystallization: Allow the solvent to evaporate slowly as described in Protocol 1.
-
Analysis: Analyze any resulting crystals by SCXRD to determine if a co-crystal has formed and to elucidate its structure.
Visualization of Workflows and Molecular Logic
To better illustrate the relationships between these techniques and concepts, the following diagrams are provided.
Caption: Experimental workflow for boronic acid structural analysis.
Caption: Key supramolecular motifs of boronic acids.
Caption: A framework for complementary structural analysis techniques.
Conclusions and Future Outlook
The structural elucidation of boronic acid derivatives is a nuanced task that benefits immensely from a multi-technique approach. While single-crystal X-ray diffraction remains the unequivocal gold standard for determining solid-state structures, its application can be hampered by the inherent chemical properties of these molecules. Strategies like co-crystallization and the use of synchrotron radiation provide powerful avenues to overcome these challenges.
Furthermore, integrating data from orthogonal techniques is paramount. ¹¹B NMR offers indispensable information on the solution-state behavior and electronic nature of the boron center, while mass spectrometry confirms molecular identity.[16][21] Computational modeling serves as a powerful predictive and validation tool, bridging the gap between experimental observation and theoretical understanding.[11]
As a Senior Application Scientist, my recommendation is to approach the structural analysis of novel boronic acid derivatives not as a linear process but as an integrated system. By combining these powerful techniques, researchers can build a comprehensive and robust structural model, accelerating the journey from molecular design to functional application.
References
- 1. mdpi.com [mdpi.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. rigaku.com [rigaku.com]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. fiveable.me [fiveable.me]
- 13. publications.diamond.ac.uk [publications.diamond.ac.uk]
- 14. Applications of synchrotron radiation to protein crystallography: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ligand Selection in Suzuki-Miyaura Cross-Coupling
Introduction: The Heart of the Matter in C-C Bond Formation
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's power lies in its mild conditions, tolerance for a wide array of functional groups, and the low toxicity of its boron-based reagents.[2][3]
At the core of this catalytic workhorse is the palladium center, whose reactivity is exquisitely modulated by its ancillary ligands. The choice of ligand is not a trivial decision; it is the primary determinant of the reaction's efficiency, scope, and success. A well-chosen ligand accelerates key steps in the catalytic cycle, stabilizes the active catalytic species, and enables the coupling of even the most challenging or sterically hindered substrates.[4][5]
This guide provides a comparative analysis of the most prevalent classes of palladium ligands used in Suzuki reactions. Moving beyond a simple catalog, we will delve into the mechanistic rationale behind their performance, present supporting experimental data to quantify their efficiency, and provide a robust protocol for their comparative evaluation in your own laboratory.
The Catalytic Cycle: A Ligand's Playground
To understand ligand efficiency, one must first appreciate the mechanistic landscape of the Suzuki reaction. The process is a catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] The ligand (L) plays a pivotal role in modulating the electron density and steric environment of the palladium center throughout this cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond. Bulky, electron-donating ligands promote this step by increasing the electron density on the palladium, making it more nucleophilic, and by favoring the formation of highly reactive, less-coordinated L₁Pd(0) species.[1][8]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron reagent by a base.[9] The exact mechanism is still debated, but the ligand's steric and electronic properties influence the rate of this ligand exchange.[1]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6] This is often the rate-limiting step. Bulky ligands are crucial here as they create steric strain that promotes the collapse of the di-organopalladium intermediate to release the product.[1]
A Comparative Analysis of Key Ligand Classes
The evolution of Suzuki-Miyaura catalysis is intrinsically linked to ligand development. We will compare three major classes: traditional triarylphosphines, modern bulky biarylphosphines (Buchwald-type), and N-Heterocyclic Carbenes (NHCs).
Traditional Phosphines (e.g., Triphenylphosphine, PPh₃)
Historically, simple triarylphosphines like PPh₃ were the workhorses for Suzuki couplings. While effective for reactive substrates like aryl iodides and bromides, their application is limited.
-
Mechanism & Rationale: PPh₃ is a moderately electron-donating ligand. Its primary drawback is its propensity to form stable, coordinatively saturated palladium complexes that can slow down the catalytic cycle.[10] Furthermore, it is less effective at activating less reactive organohalides, particularly aryl chlorides.
-
Performance: Generally provides lower yields and requires higher catalyst loadings and temperatures compared to modern ligands, especially with challenging substrates. Side reactions associated with phosphine ligands can also be an issue.[11]
Bulky, Electron-Rich Phosphines (Buchwald Ligands)
The development of dialkylbiaryl phosphines by the Buchwald group revolutionized palladium catalysis. Ligands like SPhos, XPhos, and RuPhos are characterized by a sterically demanding biaryl backbone and an electron-rich dialkyl- or dicyclohexylphosphine group.[12][13]
-
Mechanism & Rationale: These ligands are both extremely bulky and highly electron-donating.[4] This combination accelerates both the oxidative addition and reductive elimination steps.[8] The steric bulk prevents the formation of inactive palladacycles and favors the highly active monoligated Pd(0) complex, which is crucial for coupling unactivated aryl chlorides.[8]
-
Performance: Buchwald-type ligands are the gold standard for a vast range of Suzuki couplings.[13] They enable reactions at room temperature, require very low catalyst loadings (down to ppm levels), and show exceptional activity for hindered and electron-rich or -poor substrates.[1][8][14]
Caption: Representative structures of common ligand classes.
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful alternative to phosphine ligands.[15] Structurally, they feature a carbene carbon atom flanked by two nitrogen atoms within a heterocyclic ring, with bulky substituents on the nitrogens. Common examples include IPr, IMes, and SIPr.[2][9]
-
Mechanism & Rationale: NHCs are generally stronger σ-donors than even the most electron-rich phosphines.[15][16] This strong σ-donation forms exceptionally stable Pd-NHC complexes, which translates to higher catalyst stability, longevity, and resistance to air and moisture.[1][16] This robustness often prevents the formation of palladium black and leads to higher turnover numbers.
-
Performance: NHC-ligated palladium catalysts often outperform their phosphine counterparts, especially in terms of stability and efficiency with challenging substrates like aryl chlorides.[9][15] In some cases, different NHC ligands can provide unique, "orthogonal" chemoselectivity not achievable with phosphines.[2][17] For example, in the coupling of chloroaryl triflates, a Pd/SIPr catalyst favors reaction at the chloride, while a Pd/SIMes catalyst favors the triflate position.[2][17]
Quantitative Performance Comparison
The ultimate measure of a ligand's efficiency lies in quantitative data. Turnover Number (TON), representing the moles of product formed per mole of catalyst, indicates catalyst robustness. Turnover Frequency (TOF), or TON per unit time, measures catalyst speed.[18]
| Ligand Type | Representative Ligand | Substrate Example | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) | Key Advantages & Reference |
| Traditional Phosphine | PPh₃ | Aryl Bromide | 1 - 5 | Moderate to Good | ~20 - 100 | Low | Readily available, suitable for simple couplings.[11][19] |
| Buchwald-Type | SPhos | Unactivated Aryl Chloride | 0.001 - 1 | Excellent | >1,000 | High | Broad scope, low catalyst loading, room temp reactions.[1][8] |
| Buchwald-Type | XPhos | Heteroaryl Chloride | 0.5 - 2 | Excellent | >50 | High | Excellent for challenging heteroaromatic couplings.[8] |
| NHC | IPr / IMes | Aryl Chloride | 0.5 - 2 | Excellent | >50 | High | High thermal stability, robust, excellent for aryl chlorides.[9][16] |
| NHC | SIPr | Chloroaryl triflate | 1 - 2 | High (Selective) | >50 | High | Offers unique chemoselectivity vs. phosphines.[2][17] |
| Palladacycle | Herrmann's Catalyst | Aryl Iodide | 10⁻⁷ - 10⁻⁹ | Excellent | >10⁶ | >10⁵ | Extremely high TON/TOF, very stable precatalysts.[18][20] |
Note: TON and TOF values are highly dependent on specific reaction conditions (substrate, temperature, concentration) and are presented here for comparative illustration.
Experimental Protocol: A Head-to-Head Ligand Comparison
To objectively compare ligand performance, all other reaction parameters must be held constant. This protocol outlines a general procedure for screening ligands in the coupling of 4-chloroanisole with phenylboronic acid.
Rationale: This reaction is a standard benchmark. 4-chloroanisole is an unactivated aryl chloride, making it a moderately challenging substrate that clearly differentiates the performance of high-activity ligand systems from less effective ones.
Caption: Experimental workflow for ligand comparison.
Materials:
-
Aryl Halide: 4-chloroanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Precursor: Pd₂(dba)₃ (0.005 mmol, 0.5 mol% Pd) or Pd(OAc)₂ (0.01 mmol, 1 mol% Pd)
-
Ligand to be tested (e.g., PPh₃, SPhos, IPr·HCl): See table for typical L:Pd ratio. For monodentate ligands, a 2:1 L:Pd ratio is common. For NHCs generated in situ from a salt, the base also serves to deprotonate the salt.
-
Base: K₃PO₄ (Potassium phosphate, 2.0 mmol, 2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (degassed, 5 mL)
-
Internal Standard for GC analysis (e.g., dodecane)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the solid reagents: aryl halide, boronic acid, base, and palladium precursor. If using an NHC-salt, add it at this stage.
-
Causality: Using an oven-dried vessel and solid reagents minimizes atmospheric moisture, which can lead to competitive protodeboronation of the boronic acid, reducing yield.
-
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality: The active Pd(0) species is oxygen-sensitive. Removing oxygen is critical to prevent catalyst decomposition and ensure high catalytic activity.
-
-
Ligand & Solvent Addition: Under a positive pressure of inert gas, add the phosphine ligand (if solid, add in step 1; if liquid, add via syringe). Then, add the degassed solvent via syringe.
-
Causality: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block (e.g., 100 °C). Stir vigorously.
-
Causality: Vigorous stirring is essential, especially with a heterogeneous base like K₃PO₄, to ensure adequate mixing and mass transfer for the reaction to proceed efficiently.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots at set time points (e.g., 1h, 4h, 12h) and analyzing by TLC or GC-MS.
-
Causality: Kinetic monitoring allows for the calculation of TOF and provides a more detailed picture of catalytic efficiency than a single endpoint measurement.
-
-
Workup: Once the reaction is complete (or has stopped), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product by ¹H NMR or GC against an internal standard to determine the yield. The product can then be purified by column chromatography if desired.
Conclusion and Outlook
The choice of ligand is a critical parameter that dictates the outcome of a Suzuki-Miyaura coupling. While traditional phosphines have their place, the development of bulky, electron-rich biarylphosphine ligands (Buchwald-type) and robust N-heterocyclic carbenes has dramatically expanded the reaction's scope, enabling the synthesis of previously inaccessible molecules under milder conditions and with greater efficiency.
For researchers in drug development and materials science, understanding the interplay between a ligand's steric and electronic properties and its catalytic performance is paramount. Buchwald ligands often provide the highest activity for a broad range of substrates, while NHC ligands offer superior stability and unique reactivity profiles. The experimental protocol provided herein serves as a reliable framework for making an informed, data-driven decision to select the optimal ligand for any given Suzuki-Miyaura transformation, ultimately accelerating the path to discovery.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. scite.ai [scite.ai]
- 6. Suzuki_reaction [chemeurope.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
A Senior Application Scientist's Guide to 11B NMR Spectroscopy for Studying Boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, boronic acids and their derivatives stand out for their versatile reactivity and unique biological interactions. The reversible formation of boronate esters from boronic acids and diols is a cornerstone of dynamic covalent chemistry, enabling the development of self-healing materials, drug delivery systems, and sophisticated sensors.[1][2][3][4][5] To fully harness the potential of these reactions, researchers require analytical tools that provide clear, quantitative, and real-time insights into the reaction dynamics. While various spectroscopic and spectrometric techniques can be employed, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful and direct method for monitoring these transformations.
This guide, departing from rigid templates, offers an in-depth, field-proven perspective on why and how to leverage ¹¹B NMR for studying boronic acid reactions. We will explore the fundamental principles that make ¹¹B NMR exceptionally suited for this purpose, provide a critical comparison with alternative analytical methods, and present a detailed, self-validating experimental protocol.
The Unparalleled Advantage of Probing the Boron Nucleus
The true power of ¹¹B NMR lies in its ability to directly observe the central atom of the reaction: the boron itself. Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the nucleus of choice due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper, more easily interpretable signals.[6]
The key to monitoring boronic acid reactions with ¹¹B NMR is the distinct difference in the chemical environment of the boron atom in its trigonal (sp²) and tetrahedral (sp³) hybridization states.[7]
-
Trigonal Boronic Acids (sp²): In their starting state, boronic acids feature a boron atom with an empty p-orbital, resulting in a trigonal planar geometry. This electronic environment typically leads to a broad resonance in the downfield region of the ¹¹B NMR spectrum, generally between δ 25 and 30 ppm.[8]
-
Tetrahedral Boronate Esters (sp³): Upon reaction with a diol, the boron atom becomes tetracoordinated, adopting a tetrahedral geometry. This change in hybridization and coordination leads to a significant upfield shift in the ¹¹B NMR spectrum, with boronate esters typically resonating between δ 5 and 15 ppm.[6][7]
This substantial and predictable change in chemical shift provides an unambiguous and quantitative measure of the reaction's progress. By integrating the signals corresponding to the boronic acid and the boronate ester, one can directly determine their relative concentrations and monitor the equilibrium of the reaction in real-time.[6]
Comparative Analysis: ¹¹B NMR vs. Alternative Techniques
While other analytical methods can provide information about boronic acid reactions, they often come with inherent limitations that make ¹¹B NMR the superior choice for direct and unambiguous monitoring.
| Technique | Advantages | Disadvantages | Supporting Data & Insights |
| ¹¹B NMR Spectroscopy | - Direct observation of the boron center.- Clear distinction between sp² and sp³ hybridization states.- Quantitative analysis of reaction equilibria.- Non-destructive. | - Lower sensitivity compared to ¹H NMR.- Broad signals due to quadrupolar relaxation.- Requires a multinuclear NMR spectrometer. | The significant chemical shift difference between boronic acids (δ ~25-30 ppm) and boronate esters (δ ~5-15 ppm) allows for straightforward quantification.[6][8] The broadness of the signals can be mitigated by using high-field magnets and appropriate acquisition parameters. |
| ¹H NMR Spectroscopy | - High sensitivity and resolution.- Widely available. | - Indirect monitoring through changes in proton signals.- Complex spectra with overlapping signals, especially with complex molecules.- Difficult to quantify accurately due to signal overlap and changes in chemical shifts of multiple protons. | While changes in the aromatic proton signals of the boronic acid can be observed upon esterification, these shifts are often small and can be convoluted by other signals in the molecule, making precise quantification challenging.[7] |
| ¹³C NMR Spectroscopy | - Provides information about the carbon skeleton. | - Low natural abundance of ¹³C leads to low sensitivity.- Long acquisition times.- Indirect monitoring of the reaction. | Observing the change in the chemical shift of the carbon atom attached to boron can be informative, but the low sensitivity of ¹³C NMR makes it impractical for routine reaction monitoring, especially for kinetics studies.[9] |
| Mass Spectrometry (ESI-MS, etc.) | - High sensitivity.- Can identify reaction products and intermediates. | - Not ideal for quantitative analysis of reversible reactions in solution, as the equilibrium can be disturbed during ionization.- Fragmentation can complicate spectral interpretation.- Requires careful method development for quantification. | ESI-MS is excellent for confirming the identity of the boronate ester product. However, accurately quantifying the components of an equilibrium mixture in solution is challenging, as the ionization process can shift the equilibrium.[10][11][12][13] |
| UV-Vis Spectroscopy | - Simple and rapid.- Can be used if there is a significant change in the chromophore upon reaction. | - Indirect method.- Limited to systems with a suitable chromophore.- Prone to interference from other components in the reaction mixture. | This method is only applicable when the boronic acid or diol has a chromophore that is significantly altered upon ester formation. It lacks the structural detail provided by NMR. |
| Fluorimetry | - Extremely sensitive. | - Requires a fluorescent reporter group.- Indirect monitoring of the reaction. | Similar to UV-Vis, this technique is highly sensitive but relies on changes in the fluorescence of a reporter molecule, making it an indirect and system-specific method. |
Experimental Workflow: A Self-Validating Protocol for Monitoring Boronic Acid Esterification
This protocol provides a robust and reliable method for monitoring the reaction of a generic arylboronic acid with a diol using ¹¹B NMR spectroscopy.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for monitoring boronic acid reactions using ¹¹B NMR.
Step-by-Step Methodology
1. Reagent and Sample Preparation:
-
1.1. Stock Solutions: Prepare accurate stock solutions of the boronic acid and the diol in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O, depending on the solubility of the reactants). The choice of solvent is critical and should be inert to the reactants.
-
1.2. NMR Sample: In a quartz NMR tube (to avoid background signals from borosilicate glass), add a known volume of the boronic acid stock solution.
-
Expert Insight: Quartz tubes are essential for high-quality ¹¹B NMR spectra as they eliminate the broad background signal from the borosilicate glass of standard NMR tubes.[6]
-
-
1.3. Initial Spectrum: Acquire an initial ¹¹B NMR spectrum of the boronic acid solution to establish its chemical shift and purity.
-
1.4. Reaction Initiation: Add a known volume of the diol stock solution to the NMR tube containing the boronic acid. Mix the contents thoroughly.
2. ¹¹B NMR Data Acquisition:
-
2.1. Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the multinuclear probe to the ¹¹B frequency.
-
-
2.2. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time (AT): Typically 0.1-0.2 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is recommended to allow for complete relaxation of the quadrupolar ¹¹B nucleus.
-
Number of Scans (NS): Due to the lower sensitivity of ¹¹B and its quadrupolar nature, a larger number of scans (e.g., 1024 or more) is often necessary to obtain a good signal-to-noise ratio.[6]
-
Spectral Width (SW): A spectral width of at least 200 ppm is recommended to cover the chemical shift range of both boronic acids and boronate esters.
-
Reference: The spectrum is typically referenced externally to BF₃·OEt₂ (δ 0.0 ppm).
-
-
2.3. Data Acquisition: Acquire the ¹¹B NMR spectrum. For kinetic studies, a series of spectra can be acquired at set time intervals.
3. Data Processing and Analysis:
-
3.1. Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure accurate integration.
-
-
3.2. Integration:
-
Identify the signals corresponding to the trigonal boronic acid and the tetrahedral boronate ester.
-
Integrate the area under each signal.
-
-
3.3. Quantification:
-
Calculate the percentage of conversion to the boronate ester using the following formula: % Conversion = [Integral(Boronate Ester) / (Integral(Boronic Acid) + Integral(Boronate Ester))] * 100
-
Visualization of Boronic Acid-Diol Equilibrium
Caption: The reversible equilibrium between a boronic acid and a diol to form a boronate ester.
Trustworthiness: A Self-Validating System
The protocol described above is inherently self-validating. The clear separation of signals for the starting material and the product, with their characteristic chemical shifts, provides an internal control. The conservation of the total boron signal intensity (the sum of the integrals of the boronic acid and boronate ester signals) throughout the reaction serves as a check for the stability of the compounds under the experimental conditions and the quantitative nature of the measurement. Any degradation or side reactions would likely result in the appearance of new signals, providing an immediate indication of unexpected chemistry.
Conclusion: The Definitive Tool for Boronic Acid Chemistry
For researchers and professionals engaged in the study of boronic acid reactions, ¹¹B NMR spectroscopy is not just another analytical technique; it is the definitive tool for obtaining direct, quantitative, and unambiguous insights. Its ability to peer directly at the boron nucleus as it transitions between hybridization states provides a level of clarity that is unmatched by indirect methods. By understanding the principles behind ¹¹B NMR and employing robust experimental protocols, scientists can accelerate their research and development efforts, unlocking the full potential of boronic acid chemistry in medicine and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Boronic acid based dynamic click chemistry: recent advances and emergent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Understanding and Mitigating Boronic Acid Homocoupling Byproducts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand as indispensable tools for the construction of carbon-carbon bonds. The utility of boronic acids as key coupling partners in these transformations is unparalleled. However, the formation of symmetrical biaryl byproducts through the homocoupling of these boronic acid reagents is a persistent challenge. This side reaction not only diminishes the yield of the desired cross-coupled product but also introduces complexities in purification, impacting the overall efficiency of synthetic routes. This guide provides an in-depth analysis of boronic acid homocoupling, offering insights into its mechanistic underpinnings, a comparison of analytical techniques for its detection, and field-proven strategies to minimize its occurrence.
The Mechanistic Labyrinth of Homocoupling
The undesired dimerization of boronic acids can proceed through several mechanistic pathways, primarily influenced by the reaction conditions, the nature of the palladium catalyst, and the presence of oxidants. Understanding these pathways is the first step toward rational optimization of reaction protocols.
1. Oxygen-Mediated Oxidative Homocoupling: The presence of molecular oxygen is a well-documented culprit in promoting homocoupling.[1][2][3][4] The catalytic cycle is believed to initiate with the oxidation of the active Pd(0) catalyst to a Pd(II) species by oxygen. This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, leading to a diorganopalladium(II) intermediate. Subsequent reductive elimination yields the homocoupled biaryl and regenerates the Pd(0) catalyst, which can re-enter the catalytic cycle.[5] A crucial step in this process involves the formation of a palladium peroxo complex, ((η²-O₂))PdL₂), which reacts with the boronic acid.[5]
2. Palladium(II)-Mediated Homocoupling: When a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid before being reduced to the active Pd(0) species required for the cross-coupling cycle.[1][6] This stoichiometric reaction between Pd(II) and the boronic acid produces the homocoupled dimer and Pd(0).[7] This pathway can be particularly problematic at the onset of the reaction.
3. Base-Induced Homocoupling: While the base is essential for the activation of the boronic acid in the Suzuki-Miyaura coupling, certain bases can also promote homocoupling. The exact mechanism can vary, but it is generally thought to involve the formation of a highly reactive boronate species that is more susceptible to oxidative dimerization.
4. Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a less common pathway involving protonolysis followed by a second transmetalation has been identified as a source of homocoupling byproducts.[8][9]
Caption: Key mechanistic pathways leading to boronic acid homocoupling.
Comparative Analysis of Detection and Quantification Techniques
The accurate detection and quantification of homocoupling byproducts are critical for reaction optimization and impurity profiling in drug development. Several analytical techniques can be employed, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Widely available, robust, and provides quantitative data. Stability-indicating methods can be developed.[10] | Potential for on-column degradation of boronic acids.[10] Lack of a chromophore can be a limitation for some boronic acids.[11] |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation coupled with mass detection. | Offers superior resolution and sensitivity. Invaluable for structural elucidation of byproducts.[10] | Higher cost and complexity compared to HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | Suitable for volatile and thermally stable boronic acids and their derivatives. Can be used for reaction monitoring.[11] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information for both the desired product and byproducts. ¹¹B NMR is specific for boron-containing species.[10] | Lower sensitivity compared to chromatographic techniques, making it less ideal for trace analysis. |
| Thin-Layer Chromatography (TLC) with Staining | Simple and rapid qualitative analysis. | A colorimetric method using curcumin can selectively detect boronic acids and their derivatives on a TLC plate.[12] | Primarily qualitative, not suitable for precise quantification. |
Field-Proven Strategies for Minimizing Homocoupling
Based on a thorough understanding of the underlying mechanisms, several practical strategies can be implemented to suppress the formation of homocoupling byproducts.
Rigorous Exclusion of Oxygen
Given that oxygen is a primary driver of oxidative homocoupling, its exclusion is paramount.[3][7]
Experimental Protocol: Deoxygenation of Reaction Mixtures
-
Apparatus: Assemble the reaction glassware (e.g., a Schlenk flask) and ensure it is dry.
-
Inert Gas Purge: Purge the reaction vessel with an inert gas (e.g., high-purity nitrogen or argon) for 10-15 minutes.
-
Solvent Degassing: Degas the solvent(s) prior to use. Common methods include:
-
Sparging: Bubble an inert gas through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.
-
-
Reagent Addition: Add the reagents to the reaction vessel under a positive pressure of the inert gas.
-
Reaction Maintenance: Maintain a slight positive pressure of the inert gas throughout the course of the reaction.
Caption: Experimental workflow for rigorous deoxygenation.
Judicious Selection of Palladium Source and Ligands
The choice of the palladium precatalyst and the supporting ligand has a significant impact on the extent of homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the in-situ reduction step required for Pd(II) precatalysts, thereby minimizing the opportunity for Pd(II)-mediated homocoupling.[1]
-
Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate the desired cross-coupling pathway relative to homocoupling.[1][13] The steric bulk of these ligands can disfavor the formation of the diorganopalladium(II) intermediates that lead to homocoupling.
Optimization of Base and Other Additives
-
Base Selection: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less prone to promoting homocoupling compared to stronger bases.[1]
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress the accumulation of Pd(II) species that drive homocoupling.[7]
"Slow-Release" Strategies for Boronic Acids
For particularly sensitive boronic acids that are prone to degradation and homocoupling, a "slow-release" strategy can be effective. This involves using a masked form of the boronic acid that slowly liberates the active reagent into the reaction mixture, keeping its instantaneous concentration low and thus minimizing side reactions.[9]
Concluding Remarks
The formation of boronic acid homocoupling byproducts is a multifaceted challenge in Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of the mechanistic pathways, coupled with the judicious selection of analytical tools for monitoring, empowers researchers to develop robust and efficient synthetic protocols. By implementing strategies such as the rigorous exclusion of oxygen, careful selection of catalysts and ligands, and optimization of reaction conditions, the prevalence of these undesirable side reactions can be significantly minimized, leading to higher yields of the desired products and streamlined purification processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Reaction Yield Determination
In the landscape of analytical chemistry, particularly within pharmaceutical and chemical development, the demand for rapid, accurate, and robust methods for quantifying reaction products is relentless. While chromatographic techniques like HPLC and GC have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, efficient, and often superior alternative.[1][2] This guide provides an in-depth, experience-driven perspective on leveraging ¹H qNMR for the precise determination of reaction yields, moving beyond a simple protocol to explain the fundamental principles and critical parameters that ensure data integrity.
The core principle of qNMR is its unique position as a primary ratio method.[3] Unlike chromatography, where a detector's response factor can vary significantly between different molecules, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5][6] This means we can directly compare the molar ratio of an analyte to a stable, certified internal standard in the same solution, without needing a reference standard of the analyte itself—a significant advantage in early-stage development when pure analyte standards may not exist.[3][7]
Part 1: qNMR vs. Traditional Methods: A Comparative Analysis
Choosing the right analytical tool requires a clear understanding of its strengths and limitations relative to other available techniques. While methods like HPLC are excellent for separating complex mixtures, qNMR offers a unique set of advantages for yield determination, especially when speed and absolute quantification are paramount.
| Feature | Quantitative NMR (qNMR) | Chromatography (HPLC/GC) | Gravimetric Analysis |
| Principle | Molar ratio determination based on the direct proportionality between signal integral and the number of nuclei.[6] | Separation of components followed by detection (e.g., UV, MS), relying on response factors. | Direct mass measurement of an isolated, purified product. |
| Reference Standard | Requires a certified internal standard of a different compound.[3][8] | Requires a certified reference standard of the same compound as the analyte for accurate calibration.[2] | Does not require a standard, but assumes 100% purity of the isolated product. |
| Speed | High-throughput. Sample preparation is minimal, and analysis can take 10-15 minutes per sample.[2][9] | Slower. Requires method development, column equilibration, and often lengthy run times.[2] | Very slow. Requires complete reaction work-up, purification (e.g., chromatography, crystallization), and thorough drying. |
| Sample Consumption | Non-destructive; the sample can be fully recovered.[6][7] | Destructive; the sample is consumed during the analysis. | Destructive in the sense that the entire product is used for the measurement. |
| Selectivity | Excellent. Can distinguish between structurally similar isomers if they have unique NMR signals. | Excellent. Can separate complex mixtures into individual components. | Poor. Cannot distinguish between the desired product and co-precipitated impurities. |
| Accuracy | High, with expanded uncertainty of ≤ 1% achievable with proper methodology.[4][10] | High, but dependent on the accuracy of the reference standard and the calibration curve. | High, but accuracy is entirely dependent on the purity of the isolated product. |
| Key Advantage | Absolute quantification without needing an identical reference standard; provides structural confirmation simultaneously. | Superior separation power for highly complex mixtures. | Simple concept, no expensive instrumentation required. |
| Key Limitation | Lower sensitivity compared to HPLC/MS; potential for signal overlap in complex mixtures.[3] | Compound-specific response factors; method development can be time-consuming.[2] | Assumes perfect purification and isolation, which is rarely the case. Impurities lead to artificially high yield calculations. |
Part 2: The Self-Validating qNMR Workflow: A Step-by-Step Protocol
The reliability of a qNMR result is not merely a product of the final spectrum; it is forged through a meticulous, multi-stage process where each step is designed to minimize error and ensure metrological traceability.[4][11] This workflow represents a self-validating system, where adherence to best practices at each stage builds confidence in the final quantitative result.
Caption: Figure 1: A comprehensive workflow for accurate reaction yield determination using qNMR.
Stage 1: Method Planning and Sample Preparation
This is the most critical stage, as any errors introduced here, particularly in weighing, are carried through the entire analysis.[4][10]
Step-by-Step Protocol:
-
Select the Internal Standard (IS): The choice of IS is paramount.[12] It must meet several criteria:
-
High Purity: Use a certified reference material (CRM) with a precisely known purity (e.g., >99.5%).[13][14] Any uncertainty in the standard's purity directly impacts the analyte's calculated purity.
-
Signal Separation: The IS must have at least one sharp, well-resolved signal (a singlet is ideal) in a region of the ¹H NMR spectrum that is free from analyte, residual solvent, or impurity signals.[4][13]
-
Solubility: The IS must be fully soluble in the same deuterated solvent as the crude reaction mixture.[13][15] Incomplete dissolution is a major source of error.
-
Stability: The IS must be chemically inert and not react with the analyte, solvent, or any components in the reaction mixture. It should also be non-volatile and non-hygroscopic to ensure accurate weighing.[14]
-
Common Standards: Maleic acid, 1,3,5-trimethoxybenzene, and dimethyl sulfone are common choices.
-
-
Select Analyte and IS Signals for Integration:
-
For the analyte (your product), choose a signal that is well-resolved, free from overlap with other signals, and can be unambiguously assigned.[16]
-
Avoid signals from exchangeable protons (e.g., -OH, -NH) as their chemical shift and peak shape can be highly variable.[16]
-
For both analyte and IS, choose signals corresponding to protons that are representative of the entire molecule and are not subject to relaxation effects that differ significantly from other protons in the molecule.
-
-
Weighing and Dissolution:
-
Using a calibrated analytical balance, accurately weigh approximately 10-20 mg of the crude reaction mixture into a clean vial.[9][15][17] Record the mass precisely.
-
Accurately weigh an appropriate amount of the chosen internal standard into the same vial. A near equimolar amount relative to the expected product is ideal to ensure comparable signal intensities.[3][15]
-
Add a precise volume (e.g., 600 µL for a standard 5mm tube) of the chosen deuterated solvent.[15][17]
-
Ensure complete dissolution of both the crude mixture and the internal standard, using a vortex mixer if necessary.[9][15] Visual inspection is critical to confirm no solid particles remain.
-
Transfer the solution to a high-quality, clean NMR tube.[15]
-
Stage 2: Data Acquisition – Optimizing for Quantitation
A standard ¹H NMR experiment is often not quantitative. Specific parameters must be optimized to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei.[1][16]
| Parameter | Recommended Setting | Rationale & Causality |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Causality: Nuclei require time to return to thermal equilibrium after a radiofrequency pulse. If the delay between pulses (D1) is too short, signals from nuclei with long spin-lattice relaxation times (T₁) will become saturated, leading to reduced intensity and inaccurate integration.[4][18] Setting D1 to at least 5 times the longest T₁ (for both analyte and standard) ensures >99% relaxation for all nuclei, preventing this systematic error. |
| Pulse Angle | 90° (π/2) | Causality: A 90° pulse provides the maximum signal intensity in a single scan, which is optimal for maximizing the signal-to-noise ratio (S/N).[4] The pulse width must be accurately calibrated for the specific sample and probe. |
| Number of Scans (NS) | Set to achieve S/N ≥ 250:1 for signals of interest | Causality: Integration is a primary source of measurement uncertainty. A low S/N ratio makes it difficult to distinguish the signal from the noise, leading to imprecise and inaccurate integrals. An S/N of at least 250:1 is required to keep the integration error below 1%.[4][16] |
| Receiver Gain (RG) | Set automatically, then check to avoid clipping | Causality: The receiver gain amplifies the NMR signal. If set too high, the top of the most intense peaks in the Free Induction Decay (FID) can be "clipped" or truncated. This non-linear distortion results in a loss of signal intensity and significant quantification errors.[4] |
Stage 3: Data Processing – The Analyst's Touch
Automated processing routines are often insufficient for high-accuracy qNMR. Manual, careful processing is required to ensure the integrity of the integrated areas.[19]
-
Apodization: Apply a gentle line-broadening function (e.g., exponential multiplication with LB = 0.1 - 0.3 Hz) to improve the S/N ratio without significantly distorting the peak shape.[17]
-
Phase Correction: Manually adjust both the zero-order and first-order phase parameters to ensure that all peaks have a symmetrical, purely absorptive lineshape.[4][17]
-
Baseline Correction: A flat, distortion-free baseline is essential for accurate integration. Apply a multipoint or polynomial baseline correction, paying close attention to the regions around the signals to be integrated.[4][17]
-
Integration: Manually define the integration limits for the chosen analyte and internal standard signals. The integration range should be wide enough to encompass the entire peak, typically extending to a region where the peak returns to the baseline (at least 20 times the peak width at half-height).[18]
Part 3: Calculation, Validation, and Error Mitigation
The Core qNMR Equation
Once the data is acquired and processed correctly, the purity of the product in the crude mixture (as a mass fraction, Pₓ) can be calculated using the following equation:
Pₓ = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ
Where:
-
Iₓ, Iₛₜ : Integral areas of the signals for the analyte (x) and the internal standard (st).
-
Nₓ, Nₛₜ : Number of protons giving rise to the respective signals for the analyte and the standard.
-
Mₓ, Mₛₜ : Molar masses of the analyte and the standard.
-
mₓ, mₛₜ : Masses of the crude product mixture and the standard weighed out.
-
Pₛₜ : Purity of the internal standard (e.g., 0.998 for 99.8%).
From Purity to Reaction Yield
The calculated purity (Pₓ) represents the weight percentage of your desired product within the crude solid that was analyzed. To determine the overall reaction yield, simply multiply this purity by the total mass of the crude product isolated from the reaction:
Mass of Pure Product = Total Crude Mass * Pₓ
Reaction Yield (%) = (Actual Moles of Product / Theoretical Moles of Product) * 100
Where "Actual Moles of Product" is calculated from the "Mass of Pure Product" and its molar mass.
Method Validation and Trustworthiness
For use in regulated environments, a qNMR method must be validated according to guidelines like ICH Q2(R1).[20][21][22] This involves demonstrating:
-
Accuracy: Agreement between the qNMR result and a known true value (e.g., analyzing a certified reference material).
-
Precision: Agreement between repeated measurements of the same sample.
-
Selectivity: The ability to quantify the analyte in the presence of other components (impurities, starting materials).
-
Linearity: Proportionality of the signal response over a range of analyte concentrations.[11]
Sources of Error and Mitigation
A robust protocol anticipates and mitigates potential errors.
References
- 1. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
- 12. youtube.com [youtube.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. azom.com [azom.com]
- 19. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 22. starodub.nl [starodub.nl]
Validation of C-C Bond Formation Using High-Resolution Mass Spectrometry: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, underpinning the construction of everything from life-saving pharmaceuticals to advanced materials.[1][2] The success of a synthetic campaign hinges on the unambiguous confirmation that this critical bond has been formed as intended. While traditional techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable structural information, High-Resolution Mass Spectrometry (HRMS) has emerged as an exceptionally powerful, sensitive, and rapid tool for validating C-C bond formation, monitoring reaction progress, and characterizing complex products.[3][4]
This guide provides an in-depth, experience-driven comparison of HRMS methodologies for the validation of C-C bond formation. We will move beyond simple protocols to explore the causality behind experimental choices, establish self-validating data analysis systems, and compare the performance of HRMS against alternative analytical techniques.
The Power of Precision: Why HRMS for C-C Bond Validation?
At its core, HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution.[5] This capability allows us to distinguish between molecules with very small mass differences, providing a direct path to determining a molecule's elemental composition.[5] For C-C bond formation, this translates into several key advantages:
-
Unambiguous Confirmation: A successful C-C coupling reaction results in a product with a new, predictable molecular formula and exact mass. HRMS can confirm this mass with sub-parts-per-million (ppm) accuracy, providing definitive evidence of the product's formation.
-
Exceptional Sensitivity: Compared to techniques like NMR, mass spectrometry is vastly more sensitive, often capable of detecting analytes at picomole to femtomole levels.[6] This is critical for detecting low-concentration products, identifying minor byproducts, or monitoring reactions that have proceeded to only a small degree.
-
Speed and Throughput: HRMS analysis, especially when coupled with techniques like direct infusion or flow injection, can be incredibly fast, often taking only minutes per sample. This facilitates high-throughput screening of reaction conditions and rapid confirmation of synthetic success.[7]
-
Reaction Monitoring: The speed of HRMS allows for near real-time tracking of chemical reactions.[8][9] By periodically sampling a reaction mixture, one can monitor the disappearance of reactants and the appearance of products and intermediates, providing valuable kinetic and mechanistic insights.[3][8]
A Comparative Look at HRMS Instrumentation
The choice of HRMS instrument can significantly impact the quality and type of data obtained. The two most common high-resolution mass analyzers in modern laboratories are Time-of-Flight (TOF) and Orbitrap.
| Feature | Time-of-Flight (TOF) | Orbitrap | Expert Insight |
| Principle | Measures the time it takes for ions to travel a fixed distance. | Traps ions in an orbital motion around a central electrode; measures frequency. | Orbitrap instruments generally offer higher resolution and mass accuracy, which is crucial for confidently assigning elemental compositions to unknown products. |
| Resolution | Typically 20,000 - 60,000 FWHM | Typically 60,000 - >500,000 FWHM | Higher resolution is vital for separating the desired product from closely related impurities or byproducts, especially in complex reaction mixtures. |
| Mass Accuracy | Typically 1-3 ppm (with internal calibrant) | Typically <1 ppm (with internal calibrant) | Sub-ppm mass accuracy drastically reduces the number of possible elemental formulas for a given mass, increasing confidence in product identification. |
| Scan Speed | Very fast (µs scale) | Slower (ms scale) | The speed of TOF analyzers makes them ideal for coupling with fast chromatography (UHPLC) and for applications requiring rapid data acquisition. |
| Application Focus | Excellent for screening, fast LC-MS, and quantifying known compounds. | Unsurpassed for structural elucidation, metabolite ID, and proteomics where maximum confidence in identification is required. | For validating a novel C-C bond in a new chemical entity, the superior resolution and accuracy of an Orbitrap are often preferred. For routine reaction monitoring where the masses are known, a TOF is highly effective. |
The Experimental Workflow: A Self-Validating System
A robust validation of C-C bond formation relies on a multi-faceted approach where different pieces of data corroborate each other. The following workflow is designed to be a self-validating system.
Experimental Protocol: Reaction Monitoring and Product Validation
-
Sample Preparation (The "Why"):
-
Objective: To prepare the sample for analysis without compromising its integrity while ensuring compatibility with the ionization source.
-
Step 1.1: Quench a small aliquot (e.g., 5-10 µL) of the reaction mixture in a larger volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol).
-
Causality: Quenching immediately stops the reaction, providing a true snapshot of its state. Dilution is critical to avoid saturating the detector and to minimize the "matrix effect," where other components in the mixture suppress the ionization of the analyte of interest.
-
-
Step 1.2: If necessary, perform a simple filtration (e.g., through a syringe filter) to remove any heterogeneous catalysts or particulates.
-
Causality: Particulates can clog the delicate tubing of the mass spectrometer's introduction system, leading to downtime and performance issues.[8]
-
-
Step 1.3: Further dilute the sample to a final concentration of approximately 1-10 µg/mL.
-
Causality: This concentration range is typically optimal for modern electrospray ionization (ESI) sources, balancing strong signal intensity with minimal ion suppression.
-
-
-
Data Acquisition (Full Scan HRMS):
-
Objective: To obtain an accurate mass measurement of all ions in the sample.
-
Step 2.1: Infuse the sample directly or use a rapid liquid chromatography (LC) method for sample introduction.
-
Step 2.2: Acquire data in full scan mode using an appropriate ionization technique (ESI is most common for polar organic molecules). Ensure the mass range covers the expected masses of reactants, products, and key byproducts.
-
Step 2.3: Use a resolving power of at least 60,000 to ensure accurate mass measurements.
-
-
Data Acquisition (Tandem MS - MS/MS):
-
Objective: To fragment the ion of interest and analyze its constituent pieces, providing structural confirmation.
-
Step 3.1: In the mass spectrometer, isolate the ion corresponding to the exact mass of the putative product.
-
Step 3.2: Subject the isolated ions to collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) to induce fragmentation.[10]
-
Step 3.3: Acquire a full scan spectrum of the resulting fragment ions.
-
Caption: A typical experimental workflow for C-C bond validation using HRMS.
Data Interpretation: The Three Pillars of Confirmation
True validation comes from the convergence of independent lines of evidence. For HRMS, this means satisfying three key criteria: accurate mass, isotopic pattern, and logical fragmentation.
-
Accurate Mass: The measured mass of your product ion should match the theoretical exact mass calculated from its elemental formula. A mass error of < 3 ppm is considered excellent evidence for the proposed formula.[5]
-
Isotopic Pattern: The relative abundances of the isotopes (e.g., ¹³C) in your molecule create a distinct isotopic pattern. The experimentally observed pattern should closely match the theoretically predicted pattern for your proposed formula. This is particularly powerful for compounds containing elements with unique isotopic signatures, like chlorine or bromine.[11]
-
Fragmentation Analysis (MS/MS): This is the most definitive structural evidence from mass spectrometry. By breaking the molecule apart (fragmentation) and analyzing the pieces, you can confirm its connectivity.[12][13] For a C-C bond formation, you should look for fragment ions that could only arise if that new bond is present. Fragmentation generally follows predictable chemical principles, such as cleavage at the C-C bond next to a heteroatom or carbonyl group.[10][14]
Caption: The logical pillars for validating a chemical structure with HRMS.
HRMS in Context: A Comparison with Other Techniques
While powerful, HRMS is not a panacea. Its data is most valuable when considered alongside other analytical techniques, primarily NMR spectroscopy and X-ray crystallography.
| Technique | Primary Information | Strengths | Weaknesses |
| High-Resolution MS | Elemental Composition, Connectivity (via MS/MS) | - Unmatched sensitivity (pg-fg)- High speed and throughput- Direct confirmation of molecular formula- Excellent for reaction monitoring[8][9] | - Provides limited stereochemical information- Isomers can be difficult to distinguish without chromatography- Fragmentation can sometimes be complex to interpret |
| NMR Spectroscopy | Atomic Connectivity, 3D Structure, Stereochemistry | - Gold standard for de novo structure elucidation- Provides detailed information on the chemical environment of each atom- Non-destructive | - Relatively low sensitivity (mg-µg)- Slower data acquisition (minutes to hours)- Complex spectra can be difficult to interpret for large molecules or mixtures[6][15] |
| X-Ray Crystallography | Absolute 3D Structure in the Solid State | - Unambiguous determination of absolute and relative stereochemistry- Provides precise bond lengths and angles | - Requires a suitable single crystal, which can be difficult or impossible to grow- Structure may not represent the solution-phase conformation |
Expert Insight: HRMS and NMR are highly complementary, not competitive.[15][16] A typical workflow in drug discovery involves using HRMS for rapid screening and confirmation of the correct mass, followed by comprehensive 1D and 2D NMR for complete structural and stereochemical assignment of the final, purified compound.
Conclusion and Future Outlook
High-resolution mass spectrometry is an indispensable tool for the modern chemist, providing rapid, sensitive, and definitive validation of C-C bond formation. By leveraging the three pillars of confirmation—accurate mass, isotopic pattern, and logical fragmentation—researchers can create a self-validating system to confirm synthetic outcomes with a high degree of confidence. The continued evolution of HRMS technology, including advancements in ionization techniques and data analysis software, promises to further enhance its role in accelerating research, from fundamental catalytic studies to the development of next-generation pharmaceuticals.[3][4]
References
- 1. Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions [mdpi.com]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. concentratingonchromatography.com [concentratingonchromatography.com]
- 4. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. nuvisan.com [nuvisan.com]
- 8. On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic Acid
For professionals engaged in the intricate work of drug discovery and scientific research, the responsible management of chemical reagents is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid is a valuable reagent in synthetic chemistry; however, its disposal requires a structured and informed approach. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of this compound is the first step in ensuring safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, a reliable hazard assessment can be conducted by examining its constituent functional groups: the phenylboronic acid moiety and the thiomorpholine moiety.
-
Phenylboronic Acids: This class of compounds can cause skin and serious eye irritation.[1] Some are classified as harmful if swallowed.[2] It is crucial to avoid the generation of dust when handling the solid material.
-
Thiomorpholine: Thiomorpholine and its derivatives are often corrosive and can cause severe skin burns and eye damage.[3][4] They may also be harmful if inhaled or swallowed, potentially causing damage to the mucous membranes and upper respiratory tract.[5]
Based on this analysis, this compound must be treated as a hazardous substance.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Precautionary Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 (Harmful) | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |
| Skin Corrosion/Irritation | Category 2 (Irritant) to Category 1 (Corrosive) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) to Category 1 (Damage) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8] |
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, the following safety measures are mandatory. The causality behind these measures is to create a controlled environment that minimizes exposure risk to personnel.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is your primary defense. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Engineering Controls: All handling and disposal activities involving this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible.[9]
The Disposal Workflow: A Step-by-Step Guide
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[1][10]
Step 1: Waste Segregation and Characterization
The protocol's integrity begins with proper segregation. This compound should be collected in a dedicated hazardous waste container.
-
Why Segregate? Mixing incompatible waste streams is a significant safety risk. Boronic acids can be incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Thiomorpholine is also incompatible with strong oxidizing agents.[5] Accidental mixing can lead to violent reactions, gas evolution, or heat generation.
-
Action: Designate a specific, compatible waste container solely for this compound and its associated contaminated materials.
Step 2: Waste Collection
Proper collection technique is critical to prevent spills and exposure.
-
Solid Waste:
-
Carefully collect any unused or waste this compound powder.
-
Include any materials contaminated with the solid compound, such as weighing paper, contaminated gloves, and disposable labware.
-
Place all solid waste into a designated, sealable container clearly labeled as "Hazardous Waste".[1]
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[1]
-
Use a funnel to prevent spills when transferring liquids.
-
The solvent must be compatible with the container material (e.g., High-Density Polyethylene - HDPE, or glass).[10]
-
Step 3: Containerization and Labeling
The waste container is the primary containment vessel until final disposal. Its management is governed by strict protocols to ensure safety and compliance.
-
Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste.[11]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[12] Affix a completed Environmental Health and Safety (EHS) hazardous waste label.[11][13] The label must include:
-
The words "Hazardous Waste".[14]
-
The full, spelled-out chemical name: "this compound". Do not use abbreviations.[13]
-
An accurate list of all components, including solvents and their approximate percentages.[14]
-
The associated hazards (e.g., Corrosive, Irritant, Toxic).[14]
-
The name of the Principal Investigator (PI) and the laboratory location.[13]
-
The date the container became full.[14]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Properly labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14]
-
SAA Requirements:
Step 5: Arranging Final Disposal
Once the waste container is full, it must be removed from the SAA promptly.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to request a waste pickup.[10][16] Provide a complete and accurate description of the waste as detailed on the label.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as regular laboratory glassware or plastic waste.
-
Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste as it will contain residual chemical.[1][12]
-
Subsequent Rinses: Subsequent rinseates may be disposed of down the drain, provided they comply with local pH regulations.[12]
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original label. The clean, dry container can then be placed in the appropriate recycling or waste stream.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Chemical Waste – EHS [ehs.mit.edu]
- 16. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
